EMD 1204831
Description
Properties
CAS No. |
1362819-72-4 |
|---|---|
Molecular Formula |
C25H27N7O3 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-2-[[3-[5-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]phenyl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C25H27N7O3/c1-30-18-21(14-28-30)23-5-6-24(33)32(29-23)17-19-3-2-4-20(13-19)25-26-15-22(16-27-25)35-12-9-31-7-10-34-11-8-31/h2-6,13-16,18H,7-12,17H2,1H3 |
InChI Key |
CIUKPBWULKEZMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)OCCN5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EMD-1204831; EMD 1204831; EMD1204831; |
Origin of Product |
United States |
Foundational & Exploratory
EMD 1204831: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Core Summary
EMD 1204831 is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a key driver in the development and progression of numerous cancers, promoting tumor cell proliferation, survival, migration, and invasion.[1] this compound effectively suppresses c-Met activity, leading to the inhibition of downstream signaling pathways and demonstrating significant anti-tumor effects in preclinical models. This guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key efficacy data.
| Parameter | Value | Assay Type | Source |
| c-Met IC50 | 9 nM | Enzymatic Assay | [1] |
| c-Met IC50 | 12 nM | Enzymatic Assay | |
| Cellular c-Met IC50 | 15 nM | Cell-Based Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | IC50 (µM) | Assay Type | Source |
| HTB-26 (Breast Cancer) | 10 - 50 | Crystal Violet Assay | [3] |
| PC-3 (Pancreatic Cancer) | 10 - 50 | Crystal Violet Assay | [3] |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Crystal Violet Assay | [3] |
| HCT116 (Colorectal Cancer) | 22.4 | Not Specified | [3] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of the c-Met receptor. This targeted inhibition disrupts the downstream signaling cascades that are crucial for tumor growth and survival.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways. The primary pathways affected by c-Met activation include the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively regulate cell proliferation, survival, and motility.
Mechanism of Inhibition by this compound
This compound is an ATP-competitive inhibitor that binds to the kinase domain of the c-Met receptor. This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. The inhibition of these pathways ultimately leads to decreased cancer cell proliferation, reduced cell migration, and in some cases, induction of apoptosis. In vivo studies have shown that this compound can lead to the regression of human tumors in xenograft models.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
c-Met Enzymatic Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on c-Met kinase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Reaction Setup: In a 384-well plate, add recombinant human c-Met kinase domain to the kinase buffer. Add the this compound dilutions or DMSO (vehicle control). Add a suitable substrate, such as Poly(Glu,Tyr)4:1.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MKN-45, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period of 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of c-Met and its downstream signaling proteins in cancer cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis: Culture cancer cells to sub-confluency, serum-starve them, and then treat with this compound for a specified time before stimulating with HGF. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against phosphorylated c-Met (p-Met), total c-Met, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation levels of the target proteins.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
References
Inhibition of the c-Met Signaling Pathway by EMD 1204831: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and preclinical efficacy of EMD 1204831, a potent and selective inhibitor of the c-Met signaling pathway. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous human cancers, making it a key target for therapeutic intervention.[2] this compound has been developed to specifically target and inhibit this pathway, demonstrating significant anti-tumor effects in preclinical models.[2]
Core Mechanism of Action
This compound is a competitive and selective inhibitor of the c-Met kinase. It functions by binding to the ATP-binding site of the c-Met receptor's intracellular kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This blockade of signal transduction can lead to the induction of cell death in tumor cells that overexpress or have a mutated c-Met receptor.[3] The primary downstream pathways affected by this compound inhibition include the PI3K/AKT, MAPK/RAS, and STAT signaling pathways, which are pivotal for tumor cell proliferation, survival, and invasion.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and efficacy of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line | IC50 (nmol/L) | Reference |
| Biochemical Assay | c-Met Kinase | N/A | 9 | [2] |
| Cell-Based Assay | c-Met Phosphorylation | A549 | 15 | |
| Cell-Based Assay | c-Met Phosphorylation | EBC-1 | Not Reported |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | c-Met Status | Dose/Schedule | T/C values (%)* | Reference |
| EBC-1 | c-Met amplified | 50 mg/kg BID | -84 | |
| Hs746T | c-Met amplified | 6 mg/kg BID | -92 | |
| MKN-45 | c-Met amplified | 200 mg/kg BID | -20 | |
| NCI-H441 | c-Met overexpression | 200 mg/kg BID | 12 | |
| U87-MG | c-Met/HGF co-expression | 200 mg/kg BID | -23 | |
| KP-4 | c-Met/HGF co-expression | 200 mg/kg BID | -7 | |
| HT29 | No alterations known | 200 mg/kg BID | 58 | |
| HCT116 | No alterations known | 200 mg/kg BID | 108 | |
| NCI-H1437 | No alterations known | 200 mg/kg BID | 116 | |
| H460 | No alterations known | 25 mg/kg QD | 122 |
*T/C values >42% are considered inactive.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Biochemical c-Met Kinase Inhibition Assay (Flash-Plate Assay)
This protocol outlines a method for determining the in vitro inhibitory activity of this compound against the recombinant human c-Met kinase domain.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute recombinant human c-Met kinase domain to the desired concentration in kinase buffer.
-
Prepare a biotinylated peptide substrate in kinase buffer.
-
Prepare a solution of [γ-33P]ATP in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Add the c-Met kinase, peptide substrate, and this compound dilutions to a streptavidin-coated flash-plate.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound [γ-33P]ATP.
-
Measure the radioactivity incorporated into the biotinylated peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based c-Met Phosphorylation Assay (Western Blot)
This protocol describes the assessment of this compound's ability to inhibit c-Met phosphorylation in cancer cell lines.
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., A549, EBC-1) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for a specified duration.
-
For HGF-dependent cell lines (e.g., A549), stimulate with HGF for a short period before lysis.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total c-Met as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total c-Met using densitometry software.
-
Normalize the phosphorylated c-Met signal to the total c-Met signal.
-
Calculate the percentage of inhibition of c-Met phosphorylation for each this compound concentration relative to the control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Prepare a suspension of human tumor cells (e.g., EBC-1, Hs746T) in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the specified dose and schedule (e.g., oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (T/C%) using the formula: (mean tumor volume of treated group / mean tumor volume of control group) x 100.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
EMD 1204831: A Potent and Selective c-Met Inhibitor for Cancer Therapy
An In-Depth Technical Overview for Researchers and Drug Development Professionals
Abstract
EMD 1204831 is a potent and highly selective, small molecule inhibitor of the c-Met receptor tyrosine kinase. Developed by Merck Serono, this compound has demonstrated significant anti-tumor activity in preclinical models by effectively blocking the HGF/c-Met signaling pathway, a critical driver in many human cancers. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including available quantitative data and generalized experimental protocols.
Discovery and Chemical Identity
This compound was identified as part of a drug discovery program aimed at developing selective inhibitors of the c-Met receptor. It belongs to a novel class of compounds designed to interfere with the kinase activity of c-Met, thereby inhibiting downstream signaling pathways crucial for tumor growth, survival, invasion, and angiogenesis.[1][2]
The chemical structure of this compound is defined by its systematic name: 4-(2-(2-(3-(3-(1-methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-ylmethyl)phenyl)pyrimidin-5-yloxy)ethyl)morpholine . A detailed protocol for the chemical synthesis of this compound is not publicly available.
Mechanism of Action and Biological Activity
This compound is an ATP-competitive inhibitor of the c-Met kinase.[3] By binding to the ATP-binding site of the c-Met receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted inhibition has been shown to be highly selective for c-Met over a broad panel of other human kinases.[2]
In Vitro Activity
This compound has demonstrated potent inhibition of c-Met kinase activity in biochemical assays and has been shown to inhibit c-Met phosphorylation in various cancer cell lines.[2][3] This inhibition of the primary target leads to the suppression of downstream signaling pathways, including the phosphorylation of key effector proteins such as Akt, Gab-1, and Erk1/2.[4]
In Vivo Efficacy
In preclinical xenograft models using human cancer cell lines, this compound has been shown to induce tumor regression.[2] Its anti-tumor effects have been observed in models where c-Met activation is dependent on its ligand, Hepatocyte Growth Factor (HGF), as well as in models with ligand-independent c-Met activation.[2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC50 (c-Met Kinase Activity) | 9 nmol/L | Biochemical flash-plate assay with recombinant human c-Met | [3] |
| IC50 (HGF-induced c-Met Phosphorylation) | 15 nmol/L | A549 human lung cancer cells | [3] |
| IC50 (Constitutive c-Met Phosphorylation) | 12 nmol/L | EBC-1 non-small cell lung cancer cells (c-Met amplified) | [3] |
Table 1: In Vitro Potency of this compound
Experimental Protocols
Detailed, specific experimental protocols for the studies conducted with this compound are not publicly available. However, this section provides generalized methodologies for the key experiments cited.
c-Met Kinase Inhibition Assay (Biochemical)
A typical biochemical kinase assay to determine the IC50 of an inhibitor like this compound would involve the following steps:
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain.
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound in various concentrations.
-
Streptavidin-coated plates.
-
Detection antibody (e.g., anti-phosphotyrosine).
-
Reporter enzyme (e.g., Horseradish Peroxidase - HRP).
-
Substrate for the reporter enzyme (e.g., TMB).
-
-
Procedure:
-
Add assay buffer, recombinant c-Met kinase, and the peptide substrate to the wells of a streptavidin-coated microplate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Wash the plate to remove unbound reagents.
-
Add a detection antibody that specifically recognizes the phosphorylated substrate.
-
Incubate to allow antibody binding.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Incubate and wash again.
-
Add the HRP substrate and measure the resulting signal (e.g., absorbance at a specific wavelength).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of c-Met Signaling Pathway
This protocol outlines the general steps for assessing the phosphorylation status of c-Met, Akt, and Erk in cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate human cancer cells (e.g., A549 or EBC-1) and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
For ligand-dependent models (e.g., A549), stimulate the cells with HGF for a short period before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-Erk, and total Erk overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human tumor cells (e.g., EBC-1 or U-87 MG) into the flank of each mouse.
-
Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration and Monitoring:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) or the vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumor tissues for pharmacodynamic markers (e.g., levels of phospho-c-Met) by Western blotting or immunohistochemistry.
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Visualizations
Signaling Pathway
Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for Western blot analysis of c-Met pathway inhibition.
References
Preclinical Antineoplastic Activity of EMD 1204831: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data on EMD 1204831, a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. Aberrant c-Met signaling is a critical driver in the pathogenesis of numerous human cancers, promoting tumor cell proliferation, survival, migration, and invasion.[1][2][3] this compound has demonstrated significant antineoplastic activity in a range of preclinical models, establishing it as a promising candidate for targeted cancer therapy.[3][4] This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental designs.
Quantitative Assessment of In Vitro and In Vivo Efficacy
The preclinical efficacy of this compound has been rigorously evaluated through a series of in vitro and in vivo studies. The compound exhibits potent enzymatic and cellular inhibition of c-Met and translates this activity into robust anti-tumor effects in various cancer models.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of the c-Met kinase. In enzymatic assays, it demonstrates low nanomolar inhibitory concentrations. Furthermore, its selectivity for c-Met over a broad panel of other human kinases is exceptional, minimizing the potential for off-target effects.
| Assay Type | Parameter | Value (nmol/L) | Reference |
| c-Met Kinase Assay | IC50 | 9 | [1][3] |
| Cellular c-Met Kinase Assay | IC50 | 15 | [4] |
Note: The IC50 (inhibitory concentration 50%) represents the concentration of this compound required to inhibit 50% of the c-Met kinase activity.
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. The compound has shown the ability to induce tumor regression in models with both HGF-dependent and HGF-independent c-Met activation.[1][3]
| Xenograft Model | Cell Line | Tumor Type | Dosing | Outcome | Reference |
| NCI-H441 | NCI-H441 | Non-Small-Cell Lung Cancer (NSCLC) | 25 mg/kg/bid | Modest T/C (66%) | [5] |
| U87-MG | U87-MG | Glioblastoma | As low as 6 mg/kg/d (per os) | Complete regressions | [4] |
| Hs746T | Hs746T | Gastric Cancer | Not specified | Effective tumor growth inhibition and regression | [1] |
Note: T/C (Treatment/Control) is a ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage. A lower T/C value indicates greater anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used to evaluate the antineoplastic activity of this compound.
c-Met In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.
Protocol:
-
Reaction Setup: Recombinant human c-Met kinase domain (20 ng) and a biotinylated substrate (poly-Ala-Glu-Lys-Tyr, 500 ng) are incubated in a 100 μL buffer.
-
Compound Addition: Increasing concentrations of this compound are added to the reaction mixture.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of 0.3 μCi of 33P-ATP.
-
Incubation: The mixture is incubated for 90 minutes at room temperature.
-
Measurement: The incorporation of the radiolabeled phosphate into the substrate is measured using a flash-plate assay, which quantifies the kinase activity.
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated.[1]
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and metabolic activity of tumor cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MKN-45 gastric cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then incubated with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
Metabolic Activity Assessment: A reagent such as MTT or WST-1 is added to the wells. This reagent is converted into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The decrease in cell viability in response to this compound treatment is calculated relative to untreated control cells.
Murine Xenograft Models
These in vivo models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., Hs746T or U87MG) are subcutaneously injected into immunocompromised mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with this compound or a vehicle control, typically via oral gavage, at specified doses and schedules.[4]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study to assess treatment-related toxicity.[1][3]
-
Data Analysis: The anti-tumor effect is evaluated by comparing the tumor growth in the treated group to the control group. Pharmacodynamic markers, such as the phosphorylation of c-Met in tumor tissue, can also be assessed.[1]
Signaling Pathways and Experimental Visualizations
Understanding the mechanism of action of this compound requires a clear visualization of the c-Met signaling pathway and the experimental workflows used to study its inhibition.
c-Met Signaling Pathway
The c-Met receptor, upon activation by its ligand, hepatocyte growth factor (HGF), or through ligand-independent mechanisms, triggers a cascade of downstream signaling events that are crucial for cancer cell function.[1] this compound acts by blocking the ATP-binding site of the c-Met kinase, thereby inhibiting its phosphorylation and the subsequent activation of these downstream pathways.[1]
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
The evaluation of this compound's anti-tumor activity in vivo follows a standardized workflow to ensure reproducible and reliable results.
Caption: Standardized workflow for assessing the in vivo efficacy of this compound.
References
EMD 1204831: A Technical Guide to Target Selectivity and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target selectivity and kinase inhibition profile of EMD 1204831, a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to support research and drug development efforts related to this compound.
Core Target and Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR).[1][2] By binding to the c-Met kinase, this compound disrupts its signaling pathways, which are often aberrantly activated in various human cancers.[1][2][3] This inhibition can lead to the induction of cell death in tumor cells that overexpress this kinase.[1][2] The c-Met signaling pathway plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.[1][2]
Quantitative Kinase Inhibition Profile
This compound demonstrates potent and highly selective inhibition of c-Met kinase activity. The inhibitory activity of this compound has been quantified through biochemical assays.
| Target | IC50 (nM) |
| c-Met | 9 |
| Table 1: Potency of this compound against c-Met.[3][4][5] |
Kinase Selectivity Profile
The selectivity of this compound was assessed against a comprehensive panel of 242 human kinases. The compound exhibits an exceptionally high degree of selectivity for c-Met. At a concentration of 10 µmol/L, which is over 1,000-fold its IC50 for c-Met, no other kinase in the panel was inhibited by more than 50%.[4] This demonstrates a remarkable selectivity window and suggests a low potential for off-target effects mediated by kinase inhibition.
While specific inhibition data for this compound against the entire kinase panel is not publicly available in a detailed tabular format, data from a closely related and highly selective c-Met inhibitor, EMD 1214063, provides insights into potential minor off-target activities. At a concentration of 10 µmol/L, EMD 1214063 showed more than 50% inhibition of a small number of other kinases. The IC50 values for these kinases were determined and are presented in Table 2. Given the structural similarity and shared high selectivity of these compounds, it is plausible that this compound may have a similar, very limited off-target profile.
| Kinase | IC50 (nM) for EMD 1214063 |
| IRAK4 | 615 |
| TrkA | >1000 |
| Axl | 1,272 |
| IRAK1 | 1,695 |
| Mer | 2,272 |
| Table 2: Off-target kinase inhibition profile of the related compound EMD 1214063. |
Experimental Protocols
The following sections detail the methodologies used to characterize the kinase inhibition profile and cellular effects of this compound.
In Vitro Kinase Inhibition Assay (Flash-Plate Assay)
This biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against c-Met and a panel of other kinases.
Principle: This is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate by the kinase. Inhibition of the kinase by the test compound results in a decrease in the radioactive signal.
Materials:
-
His6-tagged recombinant human c-Met kinase domain
-
Biotinylated poly-Ala-Glu-Lys-Tyr (6:2:5:1) peptide substrate
-
[γ-³³P]ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (composition not specified in the source, but typically contains a buffer like HEPES, MgCl₂, and a detergent)
-
FlashPlate (a microplate coated with a scintillant that emits light when in proximity to a radioisotope)
Procedure:
-
20 ng of the His6-tagged recombinant human c-Met kinase domain and 500 ng of the biotinylated poly-Ala-Glu-Lys-Tyr substrate are incubated with or without various concentrations of this compound.[4]
-
The reaction is initiated by the addition of an assay buffer containing 0.3 µCi ³³P-ATP, 2.5 µg polyethylene glycol 20,000, and 1% dimethyl sulfoxide (DMSO).[4]
-
The total reaction volume is 100 µL.[4]
-
The incubation is carried out for 90 minutes at room temperature.[4]
-
During the incubation, the biotinylated substrate is captured by the streptavidin-coated FlashPlate.
-
The amount of incorporated ³³P is quantified by measuring the light emitted from the scintillant using a suitable microplate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot Analysis of c-Met Phosphorylation and Downstream Signaling
This cellular assay is used to assess the ability of this compound to inhibit the phosphorylation of c-Met and its downstream signaling proteins in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of kinases and their substrates. A decrease in the signal from a phospho-specific antibody in the presence of the inhibitor indicates its cellular activity.
Materials:
-
Cancer cell line expressing c-Met (e.g., A549 lung cancer cells)
-
Hepatocyte Growth Factor (HGF) to stimulate the c-Met pathway
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells to reduce basal signaling. Pre-treat the cells with various concentrations of this compound for a specified time. Stimulate the cells with HGF to activate the c-Met pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-c-Met). Following washes, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein to confirm equal loading.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway Inhibition by this compound
The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation leads to the recruitment of adaptor proteins and the subsequent activation of several downstream signaling cascades, including the PI3K/Akt/mTOR, RAS/MEK/ERK (MAPK), and STAT pathways. These pathways are critical for cell proliferation, survival, and motility. This compound, by inhibiting the kinase activity of c-Met, blocks these downstream signaling events.[6]
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Profiling
The general workflow for assessing the selectivity of a kinase inhibitor like this compound against a large panel of kinases involves a multi-step process from compound preparation to data analysis.
Caption: General workflow for in vitro kinase inhibitor profiling.
Experimental Workflow for Cellular Western Blot Analysis
The workflow for determining the cellular activity of this compound involves treating cells with the compound and then analyzing the phosphorylation status of target proteins.
Caption: Workflow for cellular analysis of c-Met signaling by Western Blot.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
In Vitro and In Vivo Efficacy of EMD 1204831: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 1204831 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention. This compound was developed to specifically target and inhibit the kinase activity of c-Met, thereby blocking downstream signaling cascades and impeding tumor growth. This document provides a comprehensive overview of the preclinical in vitro and in vivo efficacy of this compound, along with detailed experimental methodologies and a visual representation of its mechanism of action. It is important to note that a related compound, EMD 1214063 (Tepotinib), has progressed to clinical development and received regulatory approval for the treatment of certain cancers, underscoring the therapeutic potential of this class of c-Met inhibitors.[1]
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Target | Cell Line | IC50 (nmol/L) | Reference |
| Biochemical Kinase Assay | c-Met | - | 9 | [2][3] |
| Cell-Based Phosphorylation Assay (HGF-induced) | c-Met | A549 (Lung Carcinoma) | 15 | [2] |
| Cell-Based Phosphorylation Assay (Constitutive) | c-Met | EBC-1 (Lung Carcinoma) | 12 | [2] |
In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| EBC-1 | Non-Small Cell Lung Cancer | 25 mg/kg, twice daily | Partial remissions in 50% of tumor-bearing mice | [2] |
| Hs746T | Gastric Carcinoma | Not specified | Effective tumor growth inhibition and regression | [2] |
| U87MG | Glioblastoma | Not specified | Effective tumor growth inhibition and regression | [2] |
Signaling Pathway
The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility. This compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of c-Met and thereby blocking the initiation of these downstream signals.
Experimental Workflows
In Vitro Kinase Assay Workflow
The following diagram outlines the workflow for determining the in vitro inhibitory activity of this compound against the c-Met kinase.
In Vivo Xenograft Study Workflow
The following diagram illustrates the general workflow for assessing the in vivo antitumor efficacy of this compound in a mouse xenograft model.
Experimental Protocols
In Vitro c-Met Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Assay plates (e.g., 384-well flash-plate)
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., Streptavidin-HRP and chemiluminescent substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the recombinant c-Met kinase, biotinylated peptide substrate, and the this compound dilutions to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Wash the plate to remove unbound reagents.
-
Add the detection reagent to each well and incubate as required.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell-Based c-Met Phosphorylation Assay
Objective: To determine the IC50 of this compound for the inhibition of c-Met phosphorylation in a cellular context.
Materials:
-
Human cancer cell lines (e.g., A549, EBC-1)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF) for ligand-induced phosphorylation
-
This compound
-
Lysis buffer
-
Antibodies: anti-phospho-c-Met, anti-total-c-Met
-
Secondary antibodies
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
For ligand-induced phosphorylation, serum-starve the cells for several hours.
-
Treat the cells with various concentrations of this compound for a specified time.
-
For ligand-induced phosphorylation, stimulate the cells with HGF.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total c-Met using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals.
-
Calculate the percent inhibition of c-Met phosphorylation for each concentration of this compound and determine the IC50 value.
In Vivo Mouse Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
Materials:
-
Human cancer cell line (e.g., EBC-1)
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Inject a suspension of the human cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) to the treatment group at the specified dose and schedule.
-
Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy.
References
The HGF/c-Met Axis: A Critical Determinant of Sensitivity to the c-Met Inhibitor EMD 1204831
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a crucial regulator of cell proliferation, survival, motility, and invasion.[1][2] Its aberrant activation is a key driver in the development and progression of numerous cancers. EMD 1204831 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[3][4][5] This technical guide provides a comprehensive overview of the role of the HGF/c-Met axis in determining cellular sensitivity to this compound. We will delve into the molecular interactions, present quantitative data on inhibitor efficacy, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Introduction: The HGF/c-Met Signaling Pathway in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), initiates a cascade of downstream signaling events.[1][6] This signaling axis plays a vital role in normal physiological processes; however, its dysregulation is a common feature in many human malignancies.[5][7]
Activation of the HGF/c-Met pathway can occur through various mechanisms, including:
-
Paracrine and Autocrine Loops: HGF is often secreted by stromal cells within the tumor microenvironment, acting in a paracrine manner on c-Met-expressing tumor cells.[6] Some cancer cells can also produce their own HGF, establishing an autocrine signaling loop.
-
c-Met Overexpression and Amplification: Increased expression of the c-Met receptor on the cell surface can lead to heightened sensitivity to even low levels of HGF.
-
Activating Mutations: Genetic mutations in the MET gene can result in ligand-independent, constitutive activation of the kinase.
Downstream signaling from activated c-Met is mediated through several key pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cancer cell proliferation, survival, migration, and invasion.[2][7] Given its central role in tumorigenesis, the HGF/c-Met axis is a prime target for therapeutic intervention.
This compound is a selective inhibitor of c-Met kinase activity, demonstrating potential as an antineoplastic agent.[3] Understanding the interplay between the HGF/c-Met axis and the sensitivity to this inhibitor is critical for identifying patient populations most likely to respond and for developing effective combination therapies.
This compound: A Selective c-Met Kinase Inhibitor
This compound is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[4][5] Preclinical studies have demonstrated its ability to disrupt c-Met-mediated signal transduction pathways, leading to the induction of cell death in tumor cells that overexpress this kinase.[3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.
| Parameter | Value | Assay Type | Reference |
| IC50 (enzymatic) | 12 nM | c-Met kinase assay | [4] |
| IC50 (cellular) | 15 nM | Cellular c-Met kinase assay | [4] |
| IC50 (c-Met phosphorylation) | 15 nM | A549 cells (HGF-induced) | [8] |
Table 1: In Vitro Inhibitory Activity of this compound
| Tumor Model | c-Met Activation | Treatment | Outcome | Reference |
| U87-MG glioblastoma | Autocrine HGF expression | This compound (as low as 6 mg/kg/d, p.o.) | Complete tumor regression | [4] |
| Hs746T gastric cancer | c-Met gene amplification (HGF-independent) | This compound | Excellent anti-tumor activity | [4] |
| TPR-Met-transformed fibroblasts | Oncogenic Met fusion protein | This compound | Excellent anti-tumor activity | [4] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
These data indicate that this compound is a potent inhibitor of c-Met, effective in tumors with both HGF-dependent and HGF-independent mechanisms of c-Met activation.[4][5]
Role of HGF in Modulating Sensitivity to this compound
The presence of HGF in the tumor microenvironment can significantly influence the sensitivity of cancer cells to c-Met inhibitors. While this compound is effective in both HGF-dependent and -independent contexts, the level of HGF may impact the required therapeutic dose and the potential for resistance.
HGF-Dependent c-Met Activation and this compound Efficacy
In tumors where c-Met activation is driven by HGF, this compound directly competes with ATP for binding to the c-Met kinase domain, thereby blocking downstream signaling. The efficacy of this compound in these tumors is dependent on achieving a sufficient concentration to inhibit the HGF-stimulated kinase activity.
HGF-Independent c-Met Activation and this compound Efficacy
In cases of c-Met gene amplification or activating mutations, the receptor is constitutively active, independent of HGF. This compound has demonstrated potent activity in these models by directly inhibiting the constitutively active kinase.[4]
Signaling Pathways and Experimental Workflows
HGF/c-Met Signaling Pathway
The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of intervention for this compound.
Caption: HGF/c-Met signaling and this compound inhibition.
Experimental Workflow: Assessing this compound Sensitivity
The following diagram outlines a typical experimental workflow to evaluate the sensitivity of cancer cells to this compound in the context of HGF signaling.
Caption: Workflow for this compound sensitivity assessment.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the role of the HGF/c-Met axis in this compound sensitivity.
Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of this compound on the viability of cancer cells in the presence or absence of HGF.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for a period (e.g., 4-24 hours) before treatment.
-
Treatment:
-
Prepare a serial dilution of this compound.
-
Treat cells with varying concentrations of this compound, with or without a fixed concentration of recombinant HGF (e.g., 50 ng/mL). Include vehicle-only and HGF-only controls.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTS/MTT Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
For MTT assays, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Western Blotting for c-Met Phosphorylation
Objective: To assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells to near confluence in culture dishes.
-
Serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., p-c-Met Tyr1234/1235).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-c-Met signal to a loading control (e.g., total c-Met or GAPDH).
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a tumor model with a defined HGF/c-Met status.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., U87-MG for HGF-dependent or Hs746T for HGF-independent models) into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control and this compound).
-
-
Drug Administration:
-
Administer this compound or vehicle control daily via oral gavage at the desired dose.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., western blotting for p-c-Met).
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Conclusion
The HGF/c-Met axis is a pivotal pathway in the progression of many cancers and a key determinant of sensitivity to the c-Met inhibitor this compound. Preclinical data robustly demonstrate that this compound is a potent and selective inhibitor of c-Met, exhibiting significant antitumor activity in both HGF-dependent and HGF-independent tumor models. A thorough understanding of the HGF/c-Met status in a given tumor is essential for predicting the therapeutic response to this compound and for the rational design of clinical trials. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this important therapeutic target and the efficacy of its inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HGF–MET Cascade, a Key Target for Inhibiting Cancer Metastasis: The Impact of NK4 Discovery on Cancer Biology and Therapeutics [mdpi.com]
- 4. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Novel xenograft model expressing human hepatocyte growth factor shows ligand-dependent growth of c-Met-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Potent and Selective c-Met Inhibitor EMD 1204831: A Technical Overview of its Anti-Proliferative and Anti-Invasive Effects in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase c-Met, and its ligand hepatocyte growth factor (HGF), are key drivers of oncogenesis, promoting tumor cell proliferation, survival, migration, and invasion.[1] Aberrant c-Met signaling is implicated in the progression of numerous human cancers.[2] EMD 1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of c-Met.[3] This technical guide provides an in-depth overview of the pre-clinical data demonstrating the effects of this compound on tumor cell proliferation and invasion, detailing its mechanism of action, experimental protocols, and key quantitative findings.
Mechanism of Action: Inhibition of c-Met Signaling
This compound selectively binds to the c-Met kinase, disrupting its downstream signaling pathways.[1] This inhibition occurs in both a ligand-dependent (HGF-stimulated) and ligand-independent (due to c-Met gene amplification) manner.[2] The primary mechanism involves blocking the autophosphorylation of c-Met at key tyrosine residues (Y1234/Y1235), which in turn prevents the activation of downstream signaling cascades responsible for cell proliferation and invasion.[2]
Figure 1: Mechanism of action of this compound.
Quantitative Data on Anti-Proliferative and Anti-Invasive Effects
The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting c-Met activity and tumor cell proliferation.
Table 1: In Vitro c-Met Kinase and Phosphorylation Inhibition
| Compound | Assay Type | Cell Line | IC50 (nmol/L) | Reference |
| This compound | c-Met Kinase Activity | - | 9 | [2] |
| This compound | HGF-induced c-Met Phosphorylation | A549 | 15 | [2] |
| This compound | Constitutive c-Met Phosphorylation | EBC-1 | 12 | [2] |
Table 2: In Vitro Tumor Cell Viability
| Compound | Cell Line | Assay Duration | IC50 (nmol/L) | Notes | Reference |
| This compound | MKN-45 | 72 hours | 52 | Gastric cancer with c-Met amplification | [2] |
| This compound | SNU-16 | 72 hours | >10,000 | Gastric cancer with normal c-Met copy number | [2] |
Experimental Protocols
In Vitro Cell Proliferation (Metabolic Activity) Assay
This protocol is based on the methodology for assessing the effect of this compound on the viability of MKN-45 gastric cancer cells.[2]
Figure 2: Workflow for in vitro cell proliferation assay.
Materials:
-
MKN-45 gastric cancer cells
-
96-well cell culture plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Metabolic assay reagent (e.g., MTT, WST-1)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MKN-45 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Metabolic Assay:
-
Add the metabolic assay reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT reagent).
-
Incubate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the data using a non-linear regression model.
In Vitro Cell Invasion (Matrigel) Assay
This is a general protocol for a Matrigel invasion assay, which can be adapted to assess the effect of this compound on the invasive potential of tumor cells.
Figure 3: Workflow for Matrigel invasion assay.
Materials:
-
Tumor cell line of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free medium and complete growth medium
-
This compound
-
Fixation solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Insert Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Culture tumor cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration. Prepare suspensions with and without this compound at various concentrations.
-
Assay Setup: Add complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the Transwell plate. Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.
-
Staining:
-
Carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution like crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope.
-
Count the number of invaded cells in several random fields of view.
-
-
Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group to determine the percentage of invasion inhibition.
Conclusion
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Pre-clinical studies demonstrate its ability to effectively inhibit c-Met phosphorylation and downstream signaling, leading to a significant reduction in tumor cell proliferation and viability, particularly in cancer cells with c-Met gene amplification. The methodologies outlined in this guide provide a framework for further investigation into the anti-cancer properties of this compound and similar c-Met inhibitors. These findings support the clinical development of this compound as a targeted therapy for c-Met driven malignancies.[2]
References
Investigating the Pharmacodynamics of EMD 1204831 in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of EMD 1204831, a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the progression of numerous human cancers.[1][2][3] this compound was developed to disrupt these oncogenic signals, and its preclinical evaluation has demonstrated significant anti-tumor activity.[1][2] Although its clinical development for advanced solid tumors was discontinued for reasons other than safety, the preclinical data for this compound provide valuable insights into the therapeutic potential of selective c-Met inhibition.[4]
Core Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the c-Met tyrosine kinase.[4] By binding to the kinase domain of the c-Met receptor, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This disruption of the c-Met signaling cascade can lead to the inhibition of tumor cell growth and, in some cases, the induction of apoptosis.[1][3]
Below is a diagram illustrating the targeted signaling pathway.
In Vitro Pharmacodynamics
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. These studies have established its potency and selectivity for the c-Met kinase.
Quantitative In Vitro Data
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Kinase Inhibition | IC50 | 9 nmol/L | Recombinant c-Met Kinase | [1][2] |
| Cell Viability | IC50 | 52 nmol/L | MKN-45 (Gastric Cancer) | [1] |
| Kinase Selectivity | Panel | Highly selective against 242 human kinases | N/A | [1][2] |
Experimental Protocols
Kinase Inhibition Assay (Illustrative Protocol):
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. It measures the phosphorylation of a substrate by the c-Met kinase.
-
Procedure:
-
Recombinant human c-Met kinase is incubated with a biotinylated peptide substrate and ATP in a buffer solution.
-
This compound is added in a range of concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.
-
After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is inversely proportional to the kinase activity.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (Illustrative Protocol):
-
Cell Seeding: MKN-45 gastric cancer cells, which have c-Met gene amplification, are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: A reagent such as resazurin or CellTiter-Glo® is added to the wells. These reagents measure the metabolic activity of viable cells.
-
Data Analysis: The luminescence or fluorescence is measured, and the IC50 value is determined by plotting cell viability against the log of the inhibitor concentration.
In Vivo Pharmacodynamics
The anti-tumor efficacy of this compound has been demonstrated in preclinical xenograft models using human cancer cell lines. These studies have provided insights into its in vivo potency and dosing schedules.
Quantitative In Vivo Efficacy Data
| Tumor Model | Dosing Schedule | Outcome | Reference |
| KP-4 (Pancreatic Carcinoma) | 25 mg/kg, twice daily | Partial remission in 50% of mice | [1] |
| KP-4 (Pancreatic Carcinoma) | 50 mg/kg, once daily | Less effective than twice-daily dosing, resulting in tumor growth inhibition | [1] |
Experimental Protocols
Tumor Xenograft Efficacy Study (Illustrative Protocol):
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., KP-4 pancreatic carcinoma) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally at the specified dose and schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.
Biomarker Analysis
Pharmacodynamic biomarkers are crucial for assessing the biological activity of a targeted therapy. In the context of this compound, the primary biomarker is the phosphorylation status of c-Met.
Phospho-c-Met as a Pharmacodynamic Biomarker:
-
Rationale: Inhibition of c-Met kinase activity by this compound should lead to a decrease in the phosphorylation of the c-Met receptor.
-
Preclinical Findings: In preclinical models, this compound demonstrated a dose-dependent inhibition of c-Met phosphorylation and downstream signaling.[1][2]
-
Clinical Application: In the first-in-human clinical trial of this compound, pharmacodynamic activity was assessed by measuring the levels of phospho-c-Met in paired tumor biopsies taken before and after treatment.[4]
Experimental Protocol for Phospho-c-Met Analysis (Illustrative - Western Blot):
-
Sample Collection: Tumor tissue from xenograft models is collected at specified time points after drug administration.
-
Protein Extraction: The tissue is homogenized, and proteins are extracted using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phospho-c-Met and total c-Met, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the phospho-c-Met band is normalized to the total c-Met band to determine the extent of target inhibition.
Conclusion
The preclinical pharmacodynamic profile of this compound demonstrates that it is a potent and selective inhibitor of the c-Met receptor tyrosine kinase with significant anti-tumor activity in in vitro and in vivo models. The data from these studies highlight the importance of targeting the c-Met pathway in oncology drug development. While the clinical development of this compound was not pursued, the knowledge gained from its preclinical evaluation has contributed to the broader understanding of c-Met inhibition and has paved the way for the development of other c-Met inhibitors.
References
Cellular uptake and distribution of EMD 1204831 in cancer cell lines
No Publicly Available Data on EMD 1204831 Cellular Uptake and Distribution
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a compound designated as "this compound." This suggests that "this compound" may be an internal compound code that has not been disclosed in public research, a compound that was discontinued in early-stage development, or a potential misspelling of another drug candidate.
As a result, the core requirements of the request—to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations on the cellular uptake and distribution of this compound in cancer cell lines—cannot be fulfilled at this time due to the absence of foundational data.
To provide a framework for the type of analysis requested, should information on this or a similar compound become available, the following structure would be employed:
This guide would be structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's interaction with cancer cells.
1. Introduction to Compound [Compound Name]
-
1.1. Chemical Structure and Properties: A brief overview of the molecule's key chemical features.
-
1.2. Proposed Mechanism of Action: An outline of the intended biological target and the signaling pathways it is designed to modulate.
2. Cellular Uptake and Accumulation
-
2.1. Quantitative Analysis of Intracellular Concentration: This section would feature tables summarizing the uptake of the compound across various cancer cell lines at different time points and concentrations.
Example Table 1: Intracellular Concentration of [Compound Name] in Various Cancer Cell Lines
Cell Line Incubation Time (hours) Concentration (µM) Intracellular Concentration (ng/mg protein) MCF-7 1 10 Data Not Available A549 1 10 Data Not Available U-87 MG 1 10 Data Not Available MCF-7 6 10 Data Not Available A549 6 10 Data Not Available | U-87 MG | 6 | 10 | Data Not Available |
-
2.2. Kinetics of Cellular Uptake: A description of the rate at which the compound enters the cells and the factors influencing this process.
3. Subcellular Distribution and Localization
-
3.1. Organelle-Specific Accumulation: This section would detail the concentration of the compound within specific cellular compartments, such as the nucleus, mitochondria, and lysosomes.
Example Table 2: Subcellular Distribution of [Compound Name] in [Specific Cancer Cell Line]
Cellular Compartment Percentage of Total Intracellular Compound (%) Nucleus Data Not Available Cytosol Data Not Available Mitochondria Data Not Available Lysosomes Data Not Available | Other | Data Not Available |
4. Experimental Protocols
-
4.1. Cell Culture: Detailed information on the growth and maintenance conditions for the cancer cell lines used in the studies.
-
4.2. Cellular Uptake Assay (e.g., LC-MS/MS): A step-by-step protocol for quantifying the intracellular concentration of the compound.
Example Workflow for Cellular Uptake Assay
Workflow for a typical cellular uptake assay. -
4.3. Subcellular Fractionation: A detailed method for separating the different organelles to analyze compound distribution.
-
4.4. Fluorescence Microscopy: The protocol for visualizing the localization of a fluorescently-tagged version of the compound within the cell.
5. Signaling Pathway Analysis
-
5.1. Impact on Target Pathway: This section would describe how the compound's presence within the cell affects its intended signaling pathway.
Example Diagram of a Hypothetical Signaling Pathway
Hypothetical signaling pathway inhibited by the compound.
Without specific public data on "this compound," the creation of a detailed and accurate technical guide is not feasible. The framework provided above illustrates the structure and type of content that would be included should such data become available in the future. Researchers interested in this specific compound are encouraged to monitor scientific publications and patent databases for any future disclosures.
Methodological & Application
EMD 1204831: In Vitro Application Notes and Protocols for a Selective c-Met Inhibitor
For research, scientific, and drug development professionals.
Abstract
EMD 1204831 is a potent and highly selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of numerous human cancers.[1][2] This document provides detailed protocols for in vitro studies using this compound to investigate its effects on cancer cell lines. The provided methodologies cover the assessment of cell viability, migration, angiogenesis, and the analysis of c-Met signaling pathways.
Mechanism of Action
This compound selectively binds to the c-Met tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of c-Met signaling can lead to the induction of cell death in tumor cells that overexpress this kinase. The inhibitory activity of this compound is highly selective for c-Met, with minimal effects on a wide range of other human kinases.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Enzymatic IC50 (c-Met) | - | 9 nmol/L | [2][3] |
| Cell Viability IC50 | MKN-45 (gastric cancer) | 52 nmol/L | [1] |
| Cell Viability IC50 | SNU-16 (gastric cancer) | >10 µmol/L | [1] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MKN-45)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of c-Met Phosphorylation
This protocol allows for the qualitative and semi-quantitative analysis of the phosphorylation status of c-Met and its downstream signaling proteins upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Hepatocyte Growth Factor (HGF) (optional, to stimulate c-Met)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt, anti-total Akt, anti-phospho-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
(Optional) Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Migration Assay (Transwell Assay)
This protocol, also known as the Boyden chamber assay, is used to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Starve the cells in serum-free medium for 24 hours.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound.
-
Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)
This assay evaluates the effect of this compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Microscope
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Resuspend HUVECs in endothelial cell growth medium containing various concentrations of this compound.
-
Seed the HUVECs onto the solidified matrix at a density of 1-2 x 10^4 cells per well.
-
Incubate the plate for 4-18 hours at 37°C and 5% CO2.
-
Observe the formation of tube-like structures under a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using imaging software.
Mandatory Visualization
References
Application Notes and Protocols for EMD 1204831 in NSCLC Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 1204831 is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase[1][2][3]. The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene amplification or mutation, plays a crucial role in the development and progression of non-small cell lung cancer (NSCLC)[4]. Dysregulation of c-Met signaling can promote tumor cell proliferation, survival, migration, and invasion, and has been implicated in resistance to epidermal growth factor receptor (EGFR) targeted therapies[4]. This compound selectively binds to the c-Met kinase, disrupting its signaling cascade and thereby offering a promising therapeutic strategy for NSCLC subtypes dependent on this pathway[1][2][3].
These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays with NSCLC cell lines. Detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution are presented, along with illustrative quantitative data and visualizations to aid in experimental design and data interpretation.
Mechanism of Action: The c-Met Signaling Pathway
The c-Met receptor, upon binding to HGF, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for adaptor proteins such as Gab1 and Grb2, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways. These pathways are central regulators of cell proliferation, survival, and motility. This compound exerts its anti-tumor effects by inhibiting the kinase activity of c-Met, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Data Presentation
The following tables summarize representative data on the effects of this compound on NSCLC cell lines. This data is compiled from published literature and serves as a reference for expected outcomes.
Table 1: Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| c-Met Kinase | - | Biochemical Assay | 9 | [1][3] |
| HGF-induced c-Met Phosphorylation | A549 | In-Cell Western | 15 | [2] |
Table 2: Hypothetical Effect of this compound on NSCLC Cell Line Viability (72h Treatment)
| NSCLC Cell Line | c-Met Status | Hypothetical IC50 (nmol/L) |
| H460 | High c-Met Expression | 25 |
| A549 | Moderate c-Met Expression | 150 |
| H1975 | Low c-Met Expression | >1000 |
Table 3: Hypothetical Apoptosis Induction by this compound in H460 Cells (48h Treatment)
Note: This table provides a representative example of expected results from an apoptosis assay.
| Treatment | Concentration (nmol/L) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound | 25 | 15.2 ± 2.1 | 8.7 ± 1.3 |
| This compound | 100 | 28.9 ± 3.5 | 15.4 ± 2.2 |
Table 4: Hypothetical Cell Cycle Analysis of H460 Cells Treated with this compound (24h)
Note: This table illustrates a potential outcome of cell cycle analysis.
| Treatment | Concentration (nmol/L) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 2.9 | 35.1 ± 2.1 | 19.6 ± 1.8 |
| This compound | 25 | 60.8 ± 3.5 | 25.4 ± 2.5 | 13.8 ± 1.5 |
| This compound | 100 | 72.1 ± 4.1 | 18.2 ± 1.9 | 9.7 ± 1.1 |
Experimental Protocols
The following are detailed protocols for key assays to evaluate the efficacy of this compound on NSCLC cell lines.
Experimental Workflow
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate compensation controls for FITC and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24 hours.
-
Cell Harvesting: Collect and wash the cells with cold PBS as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable tool for investigating the role of the c-Met signaling pathway in NSCLC. The protocols and data presented in these application notes provide a framework for researchers to effectively design, execute, and interpret experiments aimed at elucidating the cellular effects of this potent c-Met inhibitor. It is recommended that each laboratory optimizes these protocols for their specific NSCLC cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of EMD 1204831 (Tepotinib) with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 1204831, now known as tepotinib, is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase. The MET signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis. While tepotinib has shown significant efficacy as a monotherapy in cancers with MET alterations, its combination with conventional chemotherapy agents is an area of growing interest to enhance anti-tumor activity and overcome drug resistance.
These application notes provide a summary of preclinical findings on the synergistic effects of this compound in combination with specific chemotherapy agents. Detailed protocols for key experiments are included to enable replication and further investigation by the research community.
I. Synergistic Effects with Anthracyclines and Mitoxantrone in Non-Small Cell Lung Cancer (NSCLC)
Preclinical evidence demonstrates that this compound (tepotinib) exhibits a synergistic anti-proliferative effect when combined with chemotherapy agents that are substrates of multidrug resistance (MDR) transporters, such as daunorubicin and mitoxantrone. This synergy has been observed in patient-derived NSCLC explants. The proposed mechanism for this synergy is the inhibition of ABCB1 and ABCG2 efflux transporters by tepotinib, leading to increased intracellular concentrations of the chemotherapeutic agents.
Data Presentation
Table 1: Synergistic Anti-proliferative Effects of this compound (Tepotinib) in Combination with Chemotherapy in Patient-Derived NSCLC Explants
| Chemotherapy Agent | This compound (Tepotinib) Concentration | Combination Index (CI) at Fa 0.5† | Synergy Interpretation |
| Daunorubicin | 10 µM | < 0.9 | Synergistic |
| Mitoxantrone | 10 µM | < 0.9 | Synergistic |
†Fraction affected (Fa) of 0.5 represents a 50% inhibition of cell viability. A Combination Index (CI) < 0.9 indicates synergy.
Signaling Pathway Diagram
Caption: Mechanism of this compound synergy with chemotherapy.
II. Clinical Rationale for Combination with Taxanes
While formal preclinical synergy studies with taxanes are not extensively published, there is a clinical rationale for combining this compound (tepotinib) with agents like docetaxel. A case report has documented a sustained metabolic response in a patient with oligoprogressive MET exon 14 skipping-mutated NSCLC following the addition of docetaxel to ongoing tepotinib therapy. The hypothesized mechanism of this clinical benefit aligns with the preclinical findings for anthracyclines, suggesting that tepotinib may inhibit efflux transporters, thereby increasing the intracellular concentration and efficacy of docetaxel.
Experimental Protocols
Protocol 1: Ex Vivo Proliferation Assay of Patient-Derived NSCLC Explants
This protocol details the methodology for assessing the anti-proliferative effects of this compound in combination with chemotherapy agents on freshly isolated human lung cancer tissue.
1. Materials and Reagents:
-
Freshly resected human NSCLC tissue
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% amphotericin B
-
This compound (Tepotinib)
-
Daunorubicin or Mitoxantrone
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Sterile surgical instruments
2. Procedure:
-
Tissue Preparation:
-
Immediately after surgical resection, place the tumor tissue in sterile, ice-cold medium.
-
Mechanically dissect the tissue into small fragments (approximately 1-2 mm³).
-
-
Explant Culture:
-
Place one tissue fragment into each well of a 96-well plate containing 100 µL of culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow tissue recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the selected chemotherapy agent (daunorubicin or mitoxantrone) in culture medium.
-
For single-agent treatments, add 100 µL of the drug solution to the respective wells.
-
For combination treatments, add 50 µL of each drug solution at the desired concentrations. For control wells, add 100 µL of drug-free medium.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Briefly, add CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for each single agent.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
-
Workflow Diagram
Caption: Workflow for ex vivo drug synergy evaluation.
III. Future Directions and Considerations
The synergistic potential of this compound with anthracyclines and mitoxantrone in preclinical models is promising. Further research is warranted to explore these combinations in in vivo models to assess their therapeutic efficacy and safety profiles. Additionally, the clinical observation of a positive outcome with the tepotinib and docetaxel combination encourages formal preclinical investigation to confirm and quantify the synergistic interaction.
Researchers should also consider investigating the synergistic potential of this compound with other classes of chemotherapy agents, such as platinum-based drugs (e.g., cisplatin, carboplatin) and other antimetabolites (e.g., gemcitabine), for which preclinical synergy data is currently limited. Such studies would broaden the potential clinical applications of this compound in combination chemotherapy regimens.
Preparing EMD 1204831 Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 1204831 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][3] this compound disrupts these processes by selectively binding to c-Met and inhibiting its signaling pathways, making it a compound of significant interest in cancer research and drug development.[1] This document provides detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Synonyms | Tepotinib (EMD 1214063 is a closely related compound) | [4][5] |
| Target | c-Met receptor tyrosine kinase | [1][2] |
| IC50 (c-Met) | 9 nmol/L | [2] |
| Solubility | Soluble in DMSO | [4] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][6] These pathways are critical for cell proliferation, survival, and motility.[3][6] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby inhibiting these downstream signals.[3]
Caption: this compound inhibits c-Met signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molar mass of this compound should be obtained from the supplier's certificate of analysis.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For example, to prepare a 10 mM stock solution, add a volume of DMSO that will result in the desired final concentration.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.[4]
-
Sterilize (optional): If necessary for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Cell-Based Proliferation Assay
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., those with known c-Met activation)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Experimental Workflow:
Caption: Workflow for a cell-based proliferation assay.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the plate for a period appropriate for the cell line and assay, typically 72 hours.
-
Viability Assessment: Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Western Blot Analysis of c-Met Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on c-Met phosphorylation.
Materials:
-
Cancer cell line with c-Met expression
-
This compound stock solution
-
Hepatocyte Growth Factor (HGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against phospho-c-Met and total c-Met
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells overnight before treatment. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
HGF Stimulation: Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phospho-c-Met and total c-Met. Following washing steps, incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities. Normalize the phospho-c-Met signal to the total c-Met signal to determine the extent of inhibition by this compound.
Conclusion
These protocols provide a foundational framework for researchers working with the c-Met inhibitor this compound. Adherence to proper stock solution preparation and standardized cell-based assay procedures is crucial for obtaining reliable and reproducible data. The provided information on the compound's mechanism of action and signaling pathway will aid in the design and interpretation of experiments aimed at elucidating its therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of c-Met Phosphorylation Following EMD 1204831 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various human cancers, making it a key target for therapeutic intervention.[1][3][4] EMD 1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of c-Met tyrosine kinase.[5][6] This document provides detailed protocols and application notes for the analysis of c-Met phosphorylation by Western blot following treatment with this compound, a critical method for evaluating its inhibitory effects.
Data Presentation
Treatment with this compound leads to a dose-dependent inhibition of c-Met phosphorylation. The half-maximal inhibitory concentration (IC50) values for this compound on c-Met phosphorylation have been determined in various cancer cell lines.
| Cell Line | c-Met Activation Mechanism | IC50 for c-Met Phosphorylation Inhibition (nM) | Reference |
| A549 (Lung Cancer) | HGF-dependent | 15 | [7] |
| EBC-1 (Non-Small Cell Lung Cancer) | c-Met gene amplification (ligand-independent) | 12 | [7] |
These values demonstrate the potent and specific activity of this compound in inhibiting both ligand-dependent and ligand-independent c-Met activation.
Signaling Pathway
The c-Met signaling cascade is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain (Y1234/Y1235) and the C-terminal tail (Y1349).[8] This activation creates docking sites for various downstream signaling molecules, including Gab1, Grb2, PI3K, and STAT3, which in turn activate pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways, promoting cell growth, survival, and motility.[8][9][10] this compound selectively binds to the c-Met kinase domain, preventing its autophosphorylation and subsequent downstream signaling.[6]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating cultured cancer cells with this compound prior to protein extraction.
Materials:
-
Cancer cell line of interest (e.g., A549 or EBC-1)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (prepare a stock solution in DMSO)
-
Recombinant Human HGF (for HGF-dependent cell lines)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Plate cells at a suitable density in culture dishes or plates and allow them to attach and grow overnight in a complete medium.
-
Serum Starvation (for HGF-dependent stimulation): To reduce basal levels of c-Met phosphorylation, replace the complete medium with a serum-free or low-serum medium and incubate for 4-24 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium from the stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Remove the starvation medium and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 1-4 hours.
-
-
HGF Stimulation (for HGF-dependent cell lines):
-
Following incubation with this compound, stimulate the cells by adding HGF to a final concentration of 20-50 ng/mL.
-
Incubate for an additional 15-30 minutes. Include an unstimulated control (no HGF).
-
-
Cell Lysis:
-
After treatment, immediately place the culture dishes on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Proceed immediately to Protocol 2 for protein extraction.
-
Protocol 2: Protein Extraction and Quantification
This protocol describes the preparation of cell lysates for Western blot analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
-
BCA protein assay kit or similar
Procedure:
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to each dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method according to the manufacturer's instructions.
-
This step is crucial for ensuring equal loading of protein for each sample in the Western blot.
-
-
Sample Preparation for SDS-PAGE:
-
To an aliquot of each lysate, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
The samples are now ready for SDS-PAGE or can be stored at -20°C.
-
Protocol 3: Western Blot Analysis of c-Met Phosphorylation
This protocol provides a detailed procedure for performing the Western blot to detect total and phosphorylated c-Met.
Materials:
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST))
-
Primary antibodies:
-
Rabbit anti-phospho-c-Met (Tyr1234/Tyr1235) antibody
-
Rabbit or mouse anti-total c-Met antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended over non-fat dry milk to reduce background.[4]
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-c-Met (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection:
-
Incubate the membrane with an ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Re-probing:
-
To detect total c-Met and a loading control, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with the primary antibody for total c-Met, followed by the secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-c-Met band to the total c-Met band to determine the relative level of phosphorylation.
Experimental Workflow
The following diagram illustrates the overall workflow for the Western blot analysis of c-Met phosphorylation after treatment with this compound.
References
- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 5. epistemonikos.org [epistemonikos.org]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) Polyclonal Antibody (44-888G) [thermofisher.com]
- 10. Met Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for EMD 1204831 in Studies of Acquired Resistance to Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a framework for investigating the utility of EMD 1204831, a selective c-Met inhibitor, in overcoming acquired resistance to targeted cancer therapies. The information is curated for researchers in oncology and drug development, offering detailed methodologies and data presentation formats to facilitate experimental design and interpretation.
Application Notes
Acquired resistance to targeted therapies is a primary challenge in oncology. One of the well-established mechanisms of resistance, particularly to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, is the amplification of the MET proto-oncogene. This leads to the activation of the c-Met signaling pathway, which can bypass the inhibited EGFR pathway and reactivate downstream pro-survival signals, such as the PI3K/Akt and MAPK pathways.
This compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its high selectivity makes it a valuable tool for dissecting the role of c-Met in various cellular processes, including acquired drug resistance. By inhibiting c-Met phosphorylation, this compound can disrupt the compensatory signaling that drives the growth of resistant tumors.[1]
Mechanism of Action in Overcoming Resistance
In tumor cells that have developed acquired resistance to an EGFR TKI through c-Met amplification, the cell's survival becomes dependent on the c-Met signaling pathway. This compound specifically targets and inhibits the kinase activity of c-Met, thereby blocking this escape route. This restores sensitivity to the primary targeted therapy, suggesting a synergistic effect when used in combination. The primary application of this compound in this context is to be used in combination with the targeted therapy to which resistance has been acquired.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from in vitro studies on EGFR-mutant non-small cell lung cancer (NSCLC) cell lines: a parental, gefitinib-sensitive line (e.g., HCC827) and its derived gefitinib-resistant counterpart with c-Met amplification (e.g., HCC827-GR).
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| HCC827 (Parental) | Gefitinib | 15 | - |
| HCC827-GR (Resistant) | Gefitinib | > 5000 | > 333 |
| HCC827 (Parental) | This compound | 850 | - |
| HCC827-GR (Resistant) | This compound | 12 | - |
| HCC827-GR (Resistant) | Gefitinib + this compound (10 nM) | 25 | > 200 (re-sensitization) |
Note: The IC50 values for gefitinib in HCC827 and HCC827-GR are based on published data. The IC50 values for this compound are representative values for a selective c-Met inhibitor in this context and the combination data illustrates the expected synergistic effect.
Experimental Protocols
In Vitro Cell Viability Assay to Determine IC50
This protocol describes the use of a colorimetric assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of this compound in both drug-sensitive parental and acquired-resistant cancer cell lines.
Materials:
-
Parental (e.g., HCC827) and resistant (e.g., HCC827-GR) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gefitinib (or other relevant TKI)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the comparative TKI in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) wells as a negative control.
-
For combination studies, treat cells with a fixed concentration of this compound alongside a serial dilution of the TKI.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of c-Met Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Model of Acquired Resistance
This protocol outlines the establishment of a tumor xenograft model to evaluate the efficacy of this compound in overcoming acquired resistance in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Resistant cancer cell line (e.g., HCC827-GR)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Primary targeted therapy (e.g., erlotinib or gefitinib)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 resistant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, primary TKI alone, combination of this compound and TKI).
-
-
Drug Administration: Administer the drugs according to the predetermined schedule and dosage.
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot or immunohistochemistry).
-
Compare the tumor growth inhibition between the different treatment groups.
-
Visualizations
Caption: EGFR TKI resistance and c-Met inhibition.
Caption: Workflow for this compound resistance studies.
Caption: Logic of c-Met inhibition in TKI resistance.
References
Application Notes and Protocols: EMD 1204831 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of EMD 1204831, a potent and highly selective c-Met inhibitor, in three-dimensional (3D) tumor spheroid models. This document is intended to guide researchers in evaluating the anti-tumor efficacy and mechanism of action of this compound in a physiologically relevant in vitro setting.
Introduction to this compound
This compound, also known as Tepotinib, is a small molecule inhibitor that selectively targets the MET receptor tyrosine kinase.[1][2] The MET signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][3] Such aberrant activation can occur through MET gene mutation, amplification, or overexpression, and is associated with a poor prognosis in various cancers.[2][3][4] this compound inhibits c-Met phosphorylation and downstream signaling in a dose-dependent manner, leading to the suppression of tumor growth.[2] Its high selectivity for c-Met minimizes off-target effects, making it a valuable tool for targeted cancer therapy research.[2][4]
Rationale for using 3D Tumor Spheroid Models:
Three-dimensional tumor spheroids are advanced in vitro models that better mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[5][6] They replicate key aspects of tumors such as cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers.[5][6] These characteristics make 3D spheroids a more predictive platform for assessing the efficacy of anti-cancer agents like this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 9 nmol/L | In vitro c-Met receptor tyrosine kinase activity assay | [2] |
| Selectivity | >1,000-fold for c-Met over 236 of 241 kinases tested | Panel of 242 human kinases | [4] |
Signaling Pathway
This compound acts by inhibiting the autophosphorylation of the c-Met receptor, which is triggered by its ligand, Hepatocyte Growth Factor (HGF). This blockade prevents the activation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival.
References
- 1. Facebook [cancer.gov]
- 2. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting EMD 1204831 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the c-Met inhibitor, EMD 1204831, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase, a key target in cancer research.[1][2][3] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in formulation development.
Q2: What are the general solubility properties of this compound?
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10 mM is a common starting point for in vitro assays. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do?
A4: This is a common issue due to the poor aqueous solubility of the compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.
-
Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final aqueous solution to help maintain solubility.
-
Warming and Sonication: Gently warming the solution to 37°C and using a bath sonicator can help in dissolving the compound.[5]
Troubleshooting Guide
Issue: Precipitate Formation in Aqueous Solution
If you observe precipitation after diluting your this compound DMSO stock solution into an aqueous buffer or cell culture medium, follow this troubleshooting workflow.
References
Technical Support Center: Optimizing EMD 1204831 Concentration for Cancer Cell Line Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize the c-Met inhibitor, EMD 1204831, in cancer cell line experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[1] By binding to MET, it disrupts the downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[1] This inhibitory action can lead to apoptosis (cell death) in cancer cells that overexpress or have mutations in the MET gene.
Q2: What is the c-Met signaling pathway?
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is activated by its ligand, hepatocyte growth factor (HGF). This activation triggers a cascade of downstream signaling pathways, including the RAS/ERK and PI3K/Akt pathways, which are pivotal in promoting cell growth and survival. In many cancers, this pathway is aberrantly activated, contributing to tumor progression.
Q3: In which cancer types has this compound shown activity?
Preclinical studies have demonstrated the activity of this compound in a variety of human cancers, including those of the lung, kidney, stomach, liver, and brain.[2] Its effectiveness is often correlated with the overexpression or amplification of the c-Met gene in the cancer cells.
Q4: What is a recommended starting concentration for this compound in a new cancer cell line?
A starting point for a dose-response experiment could be in the low nanomolar range, given its potent enzymatic inhibitory concentration (IC50) of 9 nmol/L.[2][3] However, the optimal concentration is highly dependent on the specific cell line and its level of c-Met activation. It is crucial to perform a dose-response curve to determine the IC50 for cell viability in your specific model. For instance, in A549 lung cancer cells, an IC50 of 15 nmol/L was observed for the inhibition of HGF-induced c-Met phosphorylation.[3]
Q5: How should I prepare and store this compound?
For initial stock solutions, it is advisable to use an organic solvent like dimethyl sulfoxide (DMSO) to achieve a high concentration. For cell-based assays, this stock solution should then be diluted in your cell culture medium to the desired final concentrations. To maintain the stability of the compound, it is recommended to prepare single-use aliquots of the high-concentration stock solution and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed effect on cell viability | Cell line may not be dependent on the c-Met signaling pathway. | Confirm c-Met expression and phosphorylation levels in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to c-Met inhibition (e.g., MKN-45, EBC-1). |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. | |
| Insufficient incubation time. | Extend the incubation time with the inhibitor (e.g., 48 or 72 hours) to allow for effects on cell proliferation and viability to become apparent. | |
| Inconsistent results between experiments | Issues with compound solubility or stability. | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and consistent across all conditions. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. |
| Variability in cell seeding density or health. | Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase and healthy at the start of the experiment. | |
| Precipitation of the compound in culture medium | Exceeding the solubility limit of this compound in the aqueous medium. | Visually inspect the medium for any precipitate after adding the inhibitor. If precipitation occurs, try lowering the final concentration or using a different dilution method. |
| Observed cytotoxicity is not dose-dependent | Potential off-target effects at higher concentrations. | Focus on a concentration range around the IC50 for on-target effects. If off-target effects are suspected, consider using a structurally different c-Met inhibitor as a control. |
Data Presentation: this compound In Vitro and In Vivo Activity
The following table summarizes the reported inhibitory concentrations and observed in vivo activity of this compound in various cancer cell lines. It is important to note that the optimal concentration for any given cell line should be determined empirically.
| Cell Line | Cancer Type | In Vitro IC50 (c-Met Phosphorylation) | In Vivo Activity |
| A549 | Lung Cancer | 15 nmol/L[3] | - |
| EBC-1 | Lung Cancer | - | Active[4] |
| Hs746T | Gastric Cancer | - | Active[4] |
| MKN-45 | Gastric Cancer | - | Active[4] |
| NCI-H441 | Lung Cancer | - | Active[4] |
| U87-MG | Glioblastoma | - | Active[4] |
| KP-4 | Pancreatic Cancer | - | Active[4] |
Note: The enzymatic IC50 of this compound for c-Met is 9 nmol/L.[2][3]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
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Complete cell culture medium
-
This compound
-
DMSO
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96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 2,000-10,000 cells per well). Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
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Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for c-Met Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on its target, the c-Met receptor.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO
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Hepatocyte Growth Factor (HGF), if required to stimulate c-Met
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6-well cell culture plates
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). If the cell line requires ligand-dependent activation, stimulate with HGF (e.g., 50 ng/mL) for the last 15-30 minutes of the inhibitor treatment.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Transfer the separated proteins to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
-
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Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Stripping and Re-probing: To assess total c-Met and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
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Data Analysis: Quantify the band intensities and normalize the phosphorylated c-Met signal to the total c-Met and loading control signals.
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
References
Potential off-target effects of EMD 1204831 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EMD 1204831 (also known as Bitopertin) in cellular assays. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1] It is a potent and highly selective inhibitor of c-Met, disrupting its signaling pathways which are often overactive in various cancers.[2]
Q2: How selective is this compound for c-Met?
A2: this compound has demonstrated exceptionally high selectivity for c-Met. In a comprehensive study, it was tested against a panel of 242 human kinases and showed an inhibitory activity of more than 3,000-fold for c-Met compared to the other kinases.[2] Notably, none of the other 241 kinases were inhibited by more than 50% at a concentration of 10 µmol/L.[2] Another screening against over 400 potential off-targets, including kinases, GPCRs, ion channels, and transporters, also confirmed its high selectivity.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for c-Met, it is important to be aware of its dual identity as Bitopertin, a glycine transporter 1 (GlyT1) inhibitor. This activity is distinct from its c-Met inhibition and has been explored in clinical trials for conditions like schizophrenia and erythropoietic protoporphyria. In cellular assays, particularly with cells expressing GlyT1 (e.g., certain neuronal cells or erythroid precursors), this off-target activity could be a confounding factor.
Q4: What are the implications of the high selectivity of this compound for my experiments?
A4: The high selectivity of this compound is a significant advantage as it minimizes the likelihood that observed cellular effects are due to off-target kinase inhibition. This increases the confidence that the phenotypic changes are a direct result of c-Met pathway inhibition. However, it is still crucial to include appropriate controls in your experiments to validate this.
Data Presentation: Kinase Selectivity Profile
The detailed quantitative data from the large-scale kinase selectivity screens mentioned in the primary literature for this compound are not publicly available in the supplementary materials of the cited publications. Therefore, a comprehensive table of all tested kinases and their specific inhibition values cannot be provided here.
Researchers are encouraged to perform their own selectivity profiling for kinases of particular interest in their cellular models. Below is a template table that can be used to summarize such experimental data.
Table 1: Template for this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Assay Type |
|---|---|---|---|
| c-Met | 9 | >95% | Biochemical (Flash-Plate) |
| Potential Off-Target 1 | |||
| Potential Off-Target 2 |
| ... | | | |
Troubleshooting Guides
Issue 1: I am observing a weaker than expected inhibition of my target cells.
-
Question: Why might this compound be showing a lower potency in my cellular assay compared to the reported biochemical IC50?
-
Answer:
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Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations lower than physiological levels. The high ATP concentration within cells can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50.
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Cell Permeability: The compound may have poor permeability into your specific cell line. Consider performing a cell lysis and western blot to confirm that downstream targets of c-Met (e.g., phosphorylated Akt, ERK) are being inhibited.
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Drug Efflux: Your cells may express high levels of drug efflux pumps (e.g., P-gp, BCRP) that actively remove the compound. Co-incubation with an efflux pump inhibitor could help to clarify this.
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Compound Stability: Ensure the compound is stable in your cell culture medium over the time course of your experiment.
-
-
Issue 2: My results are inconsistent between experiments.
-
Question: What are common causes of variability in cellular assays with this compound?
-
Answer:
-
Cell Density and Health: Ensure that you are seeding cells at a consistent density and that they are in a healthy, logarithmic growth phase. Over-confluent or stressed cells can respond differently to inhibitors.
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your assay is low (e.g., <0.5%) and consistent across all wells. Poor solubility can lead to inconsistent effective concentrations.
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HGF Stimulation: If you are studying HGF-dependent c-Met activation, the timing and concentration of HGF stimulation are critical. Ensure these are consistent across experiments.
-
-
Issue 3: I suspect an off-target effect in my specific cell line.
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Question: How can I investigate a potential off-target effect of this compound in my cellular model?
-
Answer:
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Use a Structurally Unrelated c-Met Inhibitor: Compare the phenotype observed with this compound to that of another potent and selective c-Met inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
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Rescue Experiment: If possible, introduce a constitutively active form of a downstream effector of c-Met (e.g., Akt, STAT3) and see if it rescues the phenotype induced by this compound.
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Knockdown/Knockout of c-Met: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate c-Met expression. If the phenotype of c-Met knockdown/knockout cells is similar to that of cells treated with this compound, it strongly suggests an on-target effect.
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Consider GlyT1 Activity: If your cell line is of neuronal or erythroid origin, investigate whether it expresses the glycine transporter 1 (GlyT1). If so, the observed effects could be related to the inhibition of glycine uptake. You could test this by supplementing the medium with high levels of glycine or by using a GlyT1 inhibitor that does not target c-Met.
-
-
Experimental Protocols
Protocol: Cellular c-Met Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the inhibitory activity of this compound on c-Met phosphorylation in a cellular context.
1. Cell Culture and Treatment: a. Plate a c-Met expressing cell line (e.g., MKN-45, U-87 MG) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment. c. Prepare a stock solution of this compound in DMSO. Make serial dilutions in a serum-free medium to achieve the desired final concentrations. d. Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours. e. Stimulate the cells with an appropriate concentration of Hepatocyte Growth Factor (HGF) (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation. A non-stimulated control should be included.
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. To control for protein loading, strip the membrane and re-probe with an antibody for total c-Met and a housekeeping protein (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Investigating the c-Met Inhibitor EMD 1204831
This technical support center provides guidance for researchers and scientists working with EMD 1204831, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The resources below address potential sources of experimental variability and offer troubleshooting strategies for common assays used to characterize this and similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It is not an entry in the Electron Microscopy Data Bank (EMDB). The "EMD" designation in this context likely refers to the pharmaceutical company that developed it (Merck KGaA, Darmstadt, Germany).
Q2: What is the primary mechanism of action of this compound?
This compound selectively binds to the c-Met kinase domain, competing with ATP, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] This leads to the inhibition of c-Met-driven cellular processes such as proliferation, migration, and survival.[2][3]
Q3: What are the common experimental systems used to study this compound?
Common experimental systems include in vitro kinase assays, cell-based assays using cancer cell lines with aberrant c-Met signaling (e.g., MKN-45, Hs746T, EBC-1, and KP-4), and in vivo xenograft models in mice.[2][3][4]
Q4: What are the reported IC50 values for this compound?
The reported IC50 (half-maximal inhibitory concentration) for this compound against c-Met is approximately 9 nmol/L in enzymatic assays.[3] However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions.
Troubleshooting Guides
In Vitro Kinase Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50 values | - Inconsistent enzyme concentration or activity.- Substrate concentration not optimal (ideally at or below the Km).- Inaccurate serial dilutions of the inhibitor.- ATP concentration is too high, leading to competitive effects. | - Use a fresh, quality-controlled batch of recombinant c-Met kinase.- Determine the Km of the substrate and use an appropriate concentration.- Carefully prepare fresh serial dilutions for each experiment.- Use an ATP concentration close to the Km for ATP to increase sensitivity to competitive inhibitors. |
| No or low inhibition observed | - Inactive inhibitor (degradation).- Incorrect assay buffer composition (pH, ionic strength).- Enzyme concentration is too high. | - Store the inhibitor according to the manufacturer's instructions and prepare fresh solutions.- Optimize the buffer conditions for c-Met kinase activity.- Titrate the enzyme concentration to ensure the assay is in the linear range. |
Cell-Based Assays (e.g., Western Blot for p-c-Met, cell viability)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent inhibition of c-Met phosphorylation | - Cell line heterogeneity or passage number affecting c-Met expression.- Variability in HGF (Hepatocyte Growth Factor) stimulation.- Insufficient drug incubation time. | - Use cells with a consistent passage number and periodically verify c-Met expression.- Ensure consistent timing and concentration of HGF stimulation.- Perform a time-course experiment to determine the optimal incubation time for this compound. |
| High background in Western blots | - Non-specific antibody binding.- Insufficient washing.- High percentage of milk or BSA in blocking buffer. | - Use a highly specific primary antibody for phosphorylated c-Met.- Increase the number and duration of wash steps.- Optimize the blocking buffer concentration. |
| Discrepancy between inhibition of p-c-Met and cell viability | - Cell line may have c-Met independent survival pathways.- Drug efflux pumps may be active.- Insufficient duration of the viability assay. | - Profile the cell line for other active signaling pathways.- Co-incubate with an inhibitor of common drug efflux pumps.- Extend the duration of the cell viability assay (e.g., 48-72 hours). |
Experimental Protocols
Protocol 1: In Vitro c-Met Kinase Assay
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
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Recombinant human c-Met kinase.
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Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
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ATP solution (at Km concentration).
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This compound serial dilutions.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to a 384-well plate.
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Add 10 µL of c-Met kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
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Incubate for 60 minutes at room temperature.
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Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Normalize the data to positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Western Blot for Phospho-c-Met in Hs746T Cells
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Cell Culture and Treatment:
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Culture Hs746T gastric cancer cells in appropriate media.
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Seed cells in 6-well plates and allow them to adhere overnight.
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Starve the cells in serum-free media for 4-6 hours.
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Treat the cells with various concentrations of this compound for 2 hours.
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Stimulate the cells with HGF (50 ng/mL) for 15 minutes.
-
-
Protein Extraction and Quantification:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
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Detect the signal using an ECL substrate and an imaging system.
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Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound from published studies.
| Assay Type | Target | Reported IC50 (nmol/L) | Reference |
| Enzymatic Assay | c-Met | 9 | [3] |
| Cell-based Assay (MKN-45) | Cell Viability | Not explicitly stated, but effective at nanomolar concentrations | [3] |
Visualizations
Caption: Inhibition of the c-Met signaling pathway by this compound.
Caption: A typical experimental cascade for characterizing a c-Met inhibitor.
References
Technical Support Center: EMD 1204831 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of the selective c-Met inhibitor, EMD 1204831, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture medium?
Q2: What are the common signs that this compound might be unstable in my cell culture experiment?
A2: Signs of instability can include:
-
Precipitation: Visual observation of solid particles or cloudiness in the medium after the addition of this compound.
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Inconsistent results: High variability in experimental outcomes between replicate experiments or over time.
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Loss of bioactivity: A diminished or complete loss of the expected biological effect of the inhibitor, such as the inhibition of c-Met phosphorylation or downstream signaling.[3]
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Color change: A noticeable change in the color of the cell culture medium that is not attributable to normal metabolic activity.
Q3: How does the presence of serum in the cell culture medium affect the stability of this compound?
A3: Serum contains a complex mixture of proteins, lipids, and other molecules that can interact with small molecule inhibitors.[4] These interactions can have several effects:
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Binding to serum proteins: this compound may bind to proteins like albumin, which can either protect it from degradation or reduce its free, active concentration.[5]
-
Enzymatic degradation: Serum contains enzymes that could potentially metabolize and inactivate this compound.
-
Altered solubility: Serum components can either enhance or decrease the solubility of the compound in the medium.[4]
It is therefore crucial to assess stability in both serum-free and serum-containing media if your experimental conditions vary.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of small molecule inhibitors for in vitro experiments.[3][6] It is important to use anhydrous, high-purity DMSO and to prepare a concentrated stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in the cell culture medium (typically kept below 0.5% to avoid solvent-induced toxicity).[3]
Troubleshooting Guide: Stability and Solubility Issues
This guide provides a systematic approach to troubleshooting common issues related to the stability and solubility of this compound in cell culture media.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to media | - Poor solubility: The concentration of this compound exceeds its solubility limit in the cell culture medium.[7] - "Solvent shock": Rapid dilution of the DMSO stock in the aqueous medium causes the compound to crash out of solution.[7] - Incorrect pH of the medium: The pH of the cell culture medium may affect the solubility of the compound. | 1. Determine the maximum soluble concentration: Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture medium and visually inspecting for precipitation after incubation at 37°C.[7] 2. Optimize the dilution method: Instead of adding the stock solution directly to the final volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed (37°C) media, mix gently, and then add this intermediate dilution to the final volume.[7] 3. Check and adjust media pH: Ensure the pH of your cell culture medium is within the recommended range. |
| Loss of biological activity over time | - Chemical degradation: this compound may be degrading in the cell culture medium at 37°C. - Adsorption to plasticware: The compound may be adsorbing to the surface of the cell culture plates or tubes, reducing its effective concentration. | 1. Perform a stability study: Use HPLC or LC-MS to quantify the concentration of this compound in the cell culture medium over a time course that is relevant to your experiment (e.g., 0, 24, 48, 72 hours).[8] 2. Increase the frequency of media changes: If degradation is observed, replenish the medium with freshly prepared this compound every 24-48 hours to maintain a more consistent concentration. 3. Test for adsorption: Incubate a solution of this compound in media in your cell culture plates without cells and measure the concentration over time to assess for loss due to adsorption. |
| Inconsistent experimental results | - Inconsistent preparation of this compound solutions: Variations in pipetting or dilution can lead to different final concentrations. - Degradation of stock solution: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.[3] | 1. Standardize solution preparation: Use calibrated pipettes and follow a consistent protocol for preparing working solutions. 2. Aliquot stock solutions: Prepare single-use aliquots of the high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[3] |
| Unexpected cytotoxicity | - Solvent toxicity: The final concentration of DMSO in the cell culture medium may be too high. - Formation of toxic degradation products: If this compound degrades, its breakdown products could be cytotoxic. | 1. Include a vehicle control: Always include a control group treated with the same final concentration of DMSO as the highest concentration of this compound used.[3] 2. Perform a cytotoxicity assay: Determine the cytotoxic concentration 50 (CC50) of this compound in your cell line to distinguish between targeted effects and general toxicity.[3] 3. Analyze for degradation products: If degradation is suspected, use LC-MS to identify potential degradation products. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
37°C incubator
-
Microscope
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in the cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM in sterile microcentrifuge tubes. Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours). [7]
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, transfer a small aliquot of each solution to a microscope slide and observe under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium by HPLC
Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
37°C incubator with 5% CO2
-
Sterile, sealed containers (e.g., 24-well plate, cryovials)
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Method Development (if necessary):
-
Develop an HPLC method that provides good separation and a sharp peak for this compound. A common starting point is a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[9]
-
Determine the optimal detection wavelength for this compound by acquiring a UV spectrum.
-
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the desired experimental concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile, sealed containers.
-
Incubate the containers at 37°C with 5% CO2.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
To precipitate proteins (especially if serum is present), add a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Run the established HPLC method.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Create a standard curve by injecting known concentrations of this compound to correlate peak area with concentration.
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Quantitative Data Summary Table (Template)
| Time (hours) | This compound Concentration (µM) in Medium A | % Remaining in Medium A | This compound Concentration (µM) in Medium B | % Remaining in Medium B |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
*Medium A and Medium B can represent different media types (e.g., DMEM vs. RPMI-1640) or the same medium with and without serum.
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the c-Met signaling pathway, which is inhibited by this compound. This compound is a selective inhibitor of the c-Met receptor tyrosine kinase, thereby disrupting the downstream signaling cascades that promote cell proliferation, survival, and migration.[10][11][12][13][14]
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps for assessing the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. | Semantic Scholar [semanticscholar.org]
- 2. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. researchgate.net [researchgate.net]
- 5. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. conductscience.com [conductscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ijnrd.org [ijnrd.org]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tecan.com [tecan.com]
Technical Support Center: Overcoming Resistance to EMD 1204831 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the c-Met inhibitor EMD 1204831 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the c-Met receptor tyrosine kinase (RTK).[1][2][3][4] In many cancers, the c-Met pathway is aberrantly activated, leading to increased cell proliferation, survival, invasion, and angiogenesis.[5][6][7] this compound binds to the c-Met kinase domain, disrupting its signaling and thereby inducing cell death in tumor cells that are dependent on this pathway.[1][2]
Q2: My cancer cell line, initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Resistance to c-Met inhibitors like this compound can be broadly categorized into two types:
-
On-target resistance: This involves genetic changes in the MET gene itself. The most common on-target mechanisms are secondary mutations in the MET kinase domain (e.g., at residues D1228 and Y1230) that interfere with drug binding, or amplification of the MET gene, leading to overexpression of the target protein.[8][9][10][11]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-Met. This is often referred to as "bypass signaling." Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), or upregulation of downstream signaling molecules like PI3K/AKT and RAS/MAPK.[12][13][14][15][16]
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Sequence the MET gene: Perform sanger or next-generation sequencing of the MET kinase domain in your resistant cell line to identify any secondary mutations.
-
Assess MET amplification: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the MET gene is amplified in the resistant cells compared to the parental, sensitive cells.[17]
-
Screen for bypass signaling: A phospho-receptor tyrosine kinase (phospho-RTK) array can provide a broad overview of which alternative RTKs are activated in your resistant cells.[1][5]
-
Validate activated pathways: Once potential bypass pathways are identified, validate their activation using Western blotting to check the phosphorylation status of key proteins (e.g., p-EGFR, p-AKT, p-ERK).[18][19]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in our cell line.
Possible Cause & Solution
| Possible Cause | Suggested Troubleshooting Steps |
| Development of On-Target Resistance | 1. Sequence the MET kinase domain: Identify potential resistance mutations. 2. Consider a type II MET inhibitor: If a gatekeeper mutation is found, switching to a type II MET inhibitor that binds to the inactive conformation of the kinase may be effective.[9][11] 3. Combine with another MET inhibitor: A combination of type I and type II MET inhibitors has been shown to prevent the emergence of resistant clones in vitro.[1] |
| Activation of Bypass Signaling Pathways (e.g., EGFR) | 1. Perform a Phospho-RTK Array: Identify which alternative RTKs are activated.[1][5] 2. Validate with Western Blot: Confirm the phosphorylation of the identified RTK and its downstream effectors (e.g., p-EGFR, p-AKT).[18][19] 3. Implement Combination Therapy: Combine this compound with an inhibitor targeting the activated bypass pathway (e.g., an EGFR inhibitor like gefitinib or erlotinib).[4][6][9][13][14][20][21][22] |
| Upregulation of Downstream Signaling | 1. Analyze Downstream Pathways: Use Western blotting to assess the phosphorylation levels of key downstream signaling molecules like AKT, ERK, and STAT3.[16] 2. Co-target Downstream Effectors: Combine this compound with inhibitors of the activated downstream pathway (e.g., a PI3K inhibitor for the PI3K/AKT pathway or a MEK inhibitor for the RAS/MAPK pathway).[23] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of c-Met inhibitors and mechanisms of resistance, extrapolated from studies on compounds similar to this compound.
Table 1: In Vitro Efficacy of c-Met Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | c-Met Status | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| EBC-1 | MET Amplified | Capmatinib | ~10 nM | >1 µM | >100 | [13][16] |
| Hs746T | METex14 | Tepotinib | ~5 nM | >1 µM | >200 | [24] |
| H1975 | EGFR T790M | WZ4002 | ~20 nM | >1 µM (with HGF) | >50 | [13] |
| HCC827ER | MET Amplified | WZ4002 + E7050 | - | ~50 nM | - | [13] |
Table 2: Efficacy of Combination Therapies in Overcoming Resistance
| Cancer Type | Resistance Mechanism | Combination Therapy | Response Rate (Clinical) | Progression-Free Survival (PFS) | Reference |
| EGFR-mutant NSCLC | MET Amplification | EGFR TKI + MET TKI | 29.6% - 74.4% | 5.3 - 7.3 months | [6][14][20] |
| RET fusion-positive NSCLC | MET Amplification | Selpercatinib + Crizotinib | Anecdotal responses | - | [25] |
Experimental Protocols
1. Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a stepwise dose-escalation method to generate acquired resistance.[12]
-
Materials: Parental cancer cell line sensitive to this compound, complete culture medium, this compound, DMSO (vehicle control), cell culture plates, incubator.
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a cell viability assay.
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
When the cells resume a normal growth rate, subculture them and gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat this process of gradual dose escalation for several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significantly resistant population is established (e.g., >10-fold increase in IC50), single-cell clone the resistant population to obtain clonal resistant cell lines.
-
Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
-
2. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.[8][21][25][26]
-
Materials: 96-well plates, cancer cells, complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and/or a combination of drugs) for a specified period (e.g., 72 hours). Include vehicle-only wells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
-
3. Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol helps to identify activated bypass signaling pathways.[1][5][7]
-
Materials: Phospho-RTK array kit (containing membranes with spotted capture antibodies), cell lysis buffer, blocking buffer, detection antibody, streptavidin-HRP, chemiluminescent substrate.
-
Procedure:
-
Lyse sensitive and resistant cells to extract total protein. Determine the protein concentration of the lysates.
-
Block the antibody-arrayed membranes provided in the kit.
-
Incubate the membranes with equal amounts of protein lysate from the sensitive and resistant cells overnight.
-
Wash the membranes and then incubate with a pan anti-phosphotyrosine antibody conjugated to biotin.
-
Wash the membranes again and incubate with streptavidin-HRP.
-
Add a chemiluminescent substrate and visualize the signals using an imaging system.
-
Compare the signal intensities of the phosphorylated RTKs between the sensitive and resistant cell lines to identify upregulated pathways in the resistant cells.
-
4. Western Blotting for Signaling Pathway Analysis
This protocol is for validating the activation of specific signaling proteins.[18][19]
-
Materials: SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (phosphorylated or total) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. Analyze the band intensities to compare protein expression and phosphorylation levels between different conditions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of resistance mechanisms to this compound.
References
- 1. Phospho-receptor tyrosine kinase array [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-kinase antibody arrays and phospho-RTK array kit [bio-protocol.org]
- 6. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 17. Overcoming MET-mediated resistance in oncogene-driven NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. SHP2 Inhibition Influences Therapeutic Response to Tepotinib in Tumors with MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. broadpharm.com [broadpharm.com]
Adjusting EMD 1204831 treatment duration for optimal c-Met inhibition
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use of EMD 1204831, a potent and selective c-Met kinase inhibitor. The focus is on optimizing treatment duration to achieve maximal inhibition of the c-Met signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as Tepotinib, is a reversible, ATP-competitive small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase.[1][2] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell migration, invasion, survival, and proliferation.[1][2] this compound functions by binding to the c-Met kinase domain, which blocks its autophosphorylation and impedes the activation of downstream signaling pathways such as RAS/ERK, PI3K/AKT, and STAT.[1][3] This inhibition of c-Met phosphorylation disrupts the signals that promote tumor cell growth and survival.[1][4][5]
Q2: How does treatment duration impact the efficacy of c-Met inhibition by this compound?
The duration of treatment is a critical factor for achieving sustained inhibition of c-Met signaling. While this compound can potently inhibit c-Met phosphorylation shortly after administration, the duration of this effect is dose-dependent. In vivo studies have shown that at higher doses (e.g., 10 mg/kg or more), this compound can lead to over 90% inhibition of c-Met phosphorylation for at least 72 hours.[6][7][8] However, at lower doses, the inhibitory effect may diminish more rapidly, with phosphorylation levels potentially recovering within 24 hours.[6][7] Therefore, optimal treatment duration must be determined empirically for each experimental system to ensure that target inhibition is maintained throughout the desired period of study.
Q3: What are typical in vitro concentrations and incubation times for this compound?
The effective concentration of this compound in vitro is highly dependent on the cell line and the specific endpoint being measured (e.g., inhibition of phosphorylation, cell viability).
-
For Phosphorylation Inhibition: Short incubation times are often sufficient. Pre-treatment for 45 minutes to 2 hours before HGF stimulation or cell lysis is common for assessing direct inhibition of c-Met phosphorylation.[3][9] IC50 values for inhibition of c-Met phosphorylation are typically in the low nanomolar range (e.g., 6-15 nM).[6][10]
-
For Cell Viability/Anti-proliferative Effects: Longer incubation times are required to observe effects on cell growth and survival. Typical durations range from 48 to 72 hours.[7][11] IC50 values for cell viability are also in the nanomolar range but can vary significantly between cell lines.[7][11]
It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
Q4: How can I confirm that c-Met signaling is inhibited in my experiment?
The most direct method is to measure the phosphorylation status of c-Met at its activation loop (tyrosine residues Y1234/Y1235).[12][13] This is typically done via Western blotting using phospho-specific antibodies. A significant decrease in the ratio of phosphorylated c-Met (p-Met) to total c-Met indicates successful inhibition. Additionally, assessing the phosphorylation status of key downstream effectors like AKT and ERK can confirm the blockade of the signaling cascade.[9]
Data Summary
The inhibitory activity of this compound (Tepotinib) has been characterized across various enzymatic and cell-based assays. The following tables summarize key quantitative data for easy comparison.
Table 1: IC50 Values for this compound Inhibition
| Assay Type | Target/Cell Line | IC50 Value (nM) | Comments |
|---|---|---|---|
| Kinase Activity | c-Met Enzyme | 9 | Potent enzymatic inhibition.[6][10] |
| c-Met Phosphorylation | A549 cells (HGF-stimulated) | 15 | Inhibition in a ligand-dependent model.[6] |
| c-Met Phosphorylation | EBC-1 cells (constitutively active) | 9 | Inhibition in a ligand-independent model.[8] |
| Cell Viability (72h) | MKN-45 cells (gastric cancer) | 52 | Demonstrates anti-proliferative effects.[7] |
| Cell Viability (48h) | MKN45 cells (gastric cancer) | 7 | Anti-proliferative effects.[11] |
| Cell Viability (48h) | SNU620 cells (gastric cancer) | 9 | Anti-proliferative effects.[11] |
Visual Guides
Signaling Pathway
Experimental Protocols
Protocol 1: Western Blot for p-Met and Total c-Met
This protocol details the steps to assess the inhibition of c-Met phosphorylation in cell culture following treatment with this compound.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Serum Starvation (Optional): For ligand-dependent models (e.g., A549 cells), replace the culture medium with serum-free medium for 16-24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the chosen duration (e.g., 2 hours).
-
Ligand Stimulation (Optional): For ligand-dependent models, stimulate cells with an appropriate concentration of HGF (e.g., 40-100 ng/mL) for a short period (e.g., 15-30 minutes) prior to lysis.[3][14][15]
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-40 µg) onto an SDS-polyacrylamide gel.[16] Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met (e.g., p-Met Y1234/1235) and total c-Met overnight at 4°C.[16] Dilute antibodies in blocking buffer as per the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-Met signal to the total c-Met signal for each sample.
Protocol 2: Cell Viability (MTS/MTT) Assay
This protocol is for determining the effect of this compound on cell viability over a longer treatment period.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[17][18] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different drug concentrations. Include vehicle-only controls.[18]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[18]
-
Reagent Addition:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[17][19] After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18][19]
-
-
Absorbance Measurement: Read the absorbance on a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Troubleshooting Guide
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// Branch 3: High Cytotoxicity Toxicity [label="High Cytotoxicity\nat Low Doses", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckVehicle [label="Check Vehicle Control:\n- Is DMSO concentration >0.5%?\n- Is vehicle itself toxic?", fillcolor="#F1F3F4", fontcolor="#202124"]; ReduceTime [label="Reduce Treatment Duration:\n- Perform time-course\n(e.g., 24h, 48h, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> IssueType; IssueType -> NoInhibition [label="No Inhibition"]; IssueType -> Variability [label="Variability"]; IssueType -> Toxicity [label="High Toxicity"];
NoInhibition -> CheckDrug [dir=back]; CheckDrug -> CheckTime [label="Drug OK"]; CheckTime -> CheckHGF [label="Time OK"]; CheckHGF -> CheckCells [label="HGF OK"];
Variability -> CheckSeeding [dir=back]; CheckSeeding -> CheckAssay [label="Seeding OK"];
Toxicity -> CheckVehicle [dir=back]; CheckVehicle -> ReduceTime [label="Vehicle OK"]; } dddot Caption: A troubleshooting workflow for common issues in c-Met inhibition experiments.
Issue: No significant inhibition of c-Met phosphorylation is observed.
-
Possible Cause 1: Inhibitor Inactivity. this compound may have degraded.
-
Solution: Prepare fresh stock solutions of the inhibitor in an appropriate solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient Treatment Time. The incubation time may be too short for the inhibitor to effectively engage its target.
-
Solution: Increase the pre-incubation time before HGF stimulation or cell lysis. A standard time is 1-2 hours, but this can be optimized.
-
-
Possible Cause 3: Suboptimal HGF Stimulation. For ligand-dependent models, c-Met activation by HGF may be too low or too high.
-
Solution: Ensure you are using a concentration of HGF that robustly induces c-Met phosphorylation in your specific cell line (often between 20-100 ng/mL). Also, confirm the stimulation time is appropriate (typically 15-30 minutes).[3][13] Testing c-Met inhibitors at non-physiological concentrations of HGF may lead to incorrect predictions of drug efficacy.[20][21]
-
-
Possible Cause 4: Low c-Met Expression or Activity. The chosen cell line may not express sufficient levels of c-Met or the pathway may not be active.
Issue: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Consider plating cells in the outer wells but excluding them from analysis to avoid "edge effects."
-
-
Possible Cause 2: Inaccurate Drug Dilutions. Errors in the serial dilution of this compound can cause inconsistent results.
-
Solution: Carefully prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Issue: Unexpectedly high cytotoxicity is observed, even at low inhibitor concentrations.
-
Possible Cause 1: Vehicle Toxicity. The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of DMSO in the culture medium is low (ideally ≤0.1%) and consistent across all wells, including the "untreated" control.
-
-
Possible Cause 2: Cell Line Sensitivity. Some cell lines may be particularly sensitive to c-Met inhibition or have off-target sensitivities.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to find a treatment duration that shows pathway inhibition without excessive cell death. Confirm that the observed toxicity is dose-dependent.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ascopubs.org [ascopubs.org]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tepotinib Inhibits the Epithelial–Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Modulation of the c-Met/hepatocyte growth factor pathway in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of EMD 1204831 and Tepotinib in preclinical models
In the landscape of targeted cancer therapy, inhibitors of the MET receptor tyrosine kinase have emerged as a promising strategy for tumors exhibiting MET pathway dysregulation. This guide provides a head-to-head comparison of the preclinical efficacy of two potent MET inhibitors, EMD 1204831 and Tepotinib, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in established cancer models.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following tables summarize the in vitro and in vivo preclinical data for this compound and Tepotinib.
| Inhibitor | Assay | IC50 (nmol/L) |
| This compound | c-Met Kinase Assay | 9[1][2] |
| Tepotinib | c-Met Kinase Assay | 1.7[3] |
Table 1: In Vitro c-Met Kinase Inhibition. This table displays the half-maximal inhibitory concentration (IC50) of each compound against the c-Met receptor tyrosine kinase.
| Inhibitor | Xenograft Model | Cell Line | Cancer Type | Dosage (mg/kg/day) | Tumor Growth Inhibition/Regression |
| This compound | Subcutaneous | EBC-1 | Lung Cancer | 50 | Tumor Regression[4] |
| Subcutaneous | KP-4 | Pancreatic Carcinoma | 100 | Tumor Growth Inhibition[4] | |
| Subcutaneous | Hs746T | Gastric Cancer | Not Reported | Effective Tumor Growth Inhibition and Regression[4] | |
| Subcutaneous | U87MG | Glioblastoma | Not Reported | Effective Tumor Growth Inhibition and Regression[4] | |
| Tepotinib | Subcutaneous | EBC-1 | Lung Cancer | 15 | Tumor Growth Inhibition with complete regressions in 7/10 mice[4] |
| Subcutaneous | EBC-1 | Lung Cancer | 25 | Complete regression in 10/10 mice[4] | |
| Subcutaneous | Hs746T | Gastric Cancer | 3 | Effective Tumor Growth Inhibition[4] | |
| Subcutaneous | Hs746T | Gastric Cancer | 6 | Tumor Regression[4] | |
| Subcutaneous | KP-4 | Pancreatic Carcinoma | ≥25 | Tumor Control or Inhibition[5] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models. This table summarizes the in vivo efficacy of this compound and Tepotinib in various human tumor xenograft models in mice.
Delving into the Mechanisms: The c-Met Signaling Pathway
Both this compound and Tepotinib exert their antitumor effects by targeting the c-Met receptor tyrosine kinase. Dysregulation of the HGF/c-Met signaling pathway is a known driver of tumor progression, promoting cell proliferation, survival, motility, and invasion.[1][2][4] The diagram below illustrates the canonical c-Met signaling cascade and the point of inhibition for these targeted therapies.
Experimental Corner: A Look at the Protocols
The preclinical evaluation of this compound and Tepotinib relied on standardized in vivo xenograft models to assess their antitumor activity. The general workflow for these studies is outlined below.
Key Methodologies
Cell Lines and Culture:
-
EBC-1 (Lung Cancer): This human lung squamous cell carcinoma cell line is characterized by MET gene amplification.
-
KP-4 (Pancreatic Cancer): A human pancreatic carcinoma cell line that is dependent on hepatocyte growth factor (HGF) for c-Met activation.[4]
-
Hs746T (Gastric Cancer): This human gastric carcinoma cell line exhibits MET gene amplification and is HGF-independent.[4]
-
U87MG (Glioblastoma): A human glioblastoma cell line that shows HGF-dependent c-Met activation.[4]
Animal Models:
-
Female BALB/c nude mice were typically used for the subcutaneous implantation of tumor cells.
Drug Administration and Dosing:
-
Both this compound and Tepotinib were administered orally once daily.
-
The specific doses for each compound and experiment are detailed in Table 2.
-
A vehicle control group was included in all studies for comparison.
Efficacy Assessment:
-
Tumor volume was calculated regularly using caliper measurements.
-
Tumor growth inhibition was determined by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Animal body weight was monitored as an indicator of treatment-related toxicity.
In Summary
Both this compound and Tepotinib demonstrate potent and selective inhibition of the c-Met receptor tyrosine kinase, leading to significant antitumor activity in preclinical models of various cancers with MET dysregulation. Tepotinib exhibits a lower IC50 in in vitro kinase assays, suggesting higher potency at the molecular level. In in vivo xenograft studies, both compounds induced tumor regression in MET-amplified lung cancer models (EBC-1). Tepotinib has been extensively studied in a broader range of preclinical models with detailed dose-response data available, showing efficacy in both HGF-dependent and -independent tumors. The experimental protocols for evaluating these inhibitors follow a standard and rigorous methodology, providing a solid foundation for their clinical development. This comparative guide highlights the promising preclinical profiles of both agents and underscores the importance of targeting the c-Met pathway in oncology drug discovery.
References
- 1. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
EMD 1204831 in the Landscape of Selective c-Met Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, implicated in various malignancies, has emerged as a critical target for cancer therapy. This guide provides an objective in vitro comparison of EMD 1204831 with other prominent selective c-Met inhibitors: capmatinib, tepotinib, and savolitinib. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Potency and Selectivity: A Head-to-Head Comparison
The in vitro potency of a kinase inhibitor is a key determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound and its comparators against the c-Met kinase in cell-free assays.
| Inhibitor | c-Met IC50 (Cell-Free Assay) | Reference(s) |
| This compound | 9 nM | [1][2][3] |
| Capmatinib | 0.13 nM | [4] |
| Tepotinib | 4 nM | [5] |
| Savolitinib | 5 nM | [6] |
Key Observation: Based on cell-free kinase assays, capmatinib exhibits the highest potency against c-Met, followed by tepotinib, savolitinib, and this compound.
Selectivity is another crucial parameter for a therapeutic kinase inhibitor, as off-target effects can lead to toxicity. These selective c-Met inhibitors have been profiled against large panels of kinases to assess their specificity.
-
This compound: Demonstrated high selectivity when tested against a panel of 242 human kinases.[1][3]
-
Capmatinib: A screen of over 400 kinases confirmed its high selectivity for the MET kinase.[4]
-
Tepotinib: Showed high selectivity for c-Met over 236 of 241 other kinases tested.[7]
-
Savolitinib: Exhibits exquisite selectivity for c-Met over a panel of 274 kinases.[6]
Cellular Activity: Inhibition of c-Met Signaling and Cancer Cell Growth
Beyond enzymatic inhibition, the ability of these compounds to modulate c-Met signaling and inhibit the proliferation of cancer cells is a critical indicator of their potential.
In cellular assays, this compound inhibited hepatocyte growth factor (HGF)-induced c-Met phosphorylation in A549 lung cancer cells with an IC50 of 15 nM.[1] Tepotinib has also been shown to effectively inhibit tumor growth in c-Met-overexpressing liver cancer models.[7] Savolitinib has demonstrated the ability to inhibit the growth of gastric cancer cell lines in in vitro studies.[8]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key in vitro assays are provided below.
c-Met Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of c-Met kinase.
Principle: The HTRF KinEASE™ assay is a generic method for measuring kinase activity. It utilizes a universal substrate and a detection system based on Homogeneous Time-Resolved Fluorescence (HTRF). The assay involves a kinase reaction followed by the detection of the phosphorylated product. The HTRF signal is proportional to the amount of phosphorylation.[9][10]
Protocol Outline: [9]
-
Reaction Setup: In a suitable microplate, combine the c-Met enzyme, the biotinylated substrate (e.g., TK Substrate-biotin), and the test inhibitor (e.g., this compound) in an enzymatic buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period, allowing the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is proportional to the kinase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[11]
-
Cell Seeding: Plate cancer cells (e.g., A549, MKN-45) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the c-Met inhibitor (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Phospho-c-Met
This technique is used to detect the phosphorylation status of c-Met and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies. To detect phosphorylated proteins, specific antibodies that recognize the phosphorylated form of the target protein are used.[13][14]
-
Cell Lysis: Treat cancer cells with the c-Met inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., anti-phospho-Met (Tyr1234/1235)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The intensity of the band corresponding to phospho-c-Met indicates the level of c-Met activation.
Visualizing Cellular Processes
To further aid in the understanding of the mechanisms discussed, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.
Caption: The c-Met signaling pathway is activated by HGF binding, leading to downstream cascades that promote cell proliferation, survival, and migration.
Caption: A typical workflow for the in vitro characterization of selective c-Met inhibitors involves a series of biochemical and cell-based assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. antibodiesinc.com [antibodiesinc.com]
Head-to-head comparison of EMD 1204831 and Crizotinib on c-Met signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the c-Met signaling pathway: EMD 1204831 and Crizotinib. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers, making it a key target for therapeutic intervention. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, and outlines typical experimental protocols for evaluating their efficacy.
Overview of Inhibitors
This compound is a potent and highly selective small-molecule inhibitor of c-Met.[1][2] It has been shown to effectively suppress c-Met receptor tyrosine kinase activity, leading to the inhibition of downstream signaling pathways.[1][2] Preclinical studies have demonstrated its ability to induce tumor regression in xenograft models.[1][2]
Crizotinib is a multi-targeted tyrosine kinase inhibitor that acts on both anaplastic lymphoma kinase (ALK) and c-Met.[3][4][5] It functions as an ATP-competitive inhibitor of the c-Met kinase, thereby blocking its phosphorylation and subsequent signal transduction.[3] Crizotinib has shown efficacy in tumors with MET alterations and is an approved therapeutic for certain types of cancer.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Crizotinib concerning their activity against c-Met. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are not publicly available.
Table 1: In Vitro c-Met Kinase Inhibition
| Compound | Assay Type | IC50 (nmol/L) | Target | Source |
| This compound | c-Met kinase assay | 9 | c-Met | [1][2] |
| Crizotinib | Cell-based assay | ~20-30 | NPM-ALK | [3] |
| Crizotinib | Cell-based assay | Not specified | c-Met | [3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Observed Effect | Source |
| This compound | Various human cancer cell lines | Western Blot | c-Met phosphorylation | Dose-dependent inhibition | [1][2] |
| This compound | Murine xenograft models | Tumor growth | Tumor regression | Induced regression | [1][2] |
| Crizotinib | Panel of cell lines | Western Blot | c-Met phosphorylation | Potent inhibition | [3] |
| Crizotinib | Tumor models | Tumor growth | Antitumor efficacy | Demonstrated efficacy | [3] |
Signaling Pathway and Inhibition Points
The diagram below illustrates the c-Met signaling pathway and the points at which this compound and Crizotinib exert their inhibitory effects. Both compounds target the kinase domain of the c-Met receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: c-Met signaling pathway and points of inhibition.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key assays used to characterize the effects of this compound and Crizotinib on c-Met signaling.
c-Met Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the c-Met kinase.
Caption: Workflow for an in vitro c-Met kinase assay.
Western Blotting for c-Met Phosphorylation (Cell-Based)
This assay determines the ability of the inhibitors to block c-Met autophosphorylation in a cellular context.
Caption: Workflow for Western blot analysis of c-Met phosphorylation.
Conclusion
Both this compound and Crizotinib are effective inhibitors of c-Met signaling. This compound is characterized by its high potency and selectivity for c-Met. Crizotinib, while also a potent c-Met inhibitor, possesses a broader kinase inhibition profile, notably targeting ALK. The choice between these inhibitors for research or therapeutic development would depend on the specific context, such as the desired selectivity profile and the genetic background of the cancer being studied. The provided data and protocols serve as a valuable resource for researchers investigating the c-Met signaling pathway and its inhibition. Further head-to-head studies are warranted to provide a more direct comparison of their efficacy and to better delineate their respective therapeutic potentials.
References
- 1. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating c-Met Inhibition: A Comparative Guide to EMD 1204831 and Alternatives Using Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, a crucial player in cell signaling, has emerged as a significant target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis. Validating the efficacy of c-Met inhibitors is paramount in preclinical and clinical development. This guide provides a comparative overview of EMD 1204831, a potent and selective c-Met inhibitor, and other notable alternatives. We delve into the experimental validation of their inhibitory action, with a focus on the use of phospho-specific antibodies to directly measure the inhibition of c-Met activation.
Mechanism of Action: Targeting c-Met Phosphorylation
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the c-Met tyrosine kinase.[1] This inhibition prevents the autophosphorylation of key tyrosine residues in the kinase domain (Y1234/Y1235) and the C-terminal tail (Y1349, Y1356) upon binding of its ligand, Hepatocyte Growth Factor (HGF).[2] This phosphorylation is a critical step in the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are integral to cell proliferation, survival, and motility.[3][4]
The validation of inhibitors like this compound heavily relies on demonstrating a reduction in c-Met phosphorylation. Phospho-specific antibodies, which recognize these specific phosphorylated tyrosine residues, are indispensable tools for this purpose, offering a direct readout of the inhibitor's target engagement and efficacy.
Comparative Inhibitor Potency
The inhibitory potential of small molecule inhibitors is often quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. This compound has demonstrated high potency and selectivity for c-Met.[2] Below is a comparison of the reported IC50 values for this compound and other well-characterized c-Met inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.
| Inhibitor | c-Met Kinase IC50 (nM) | Additional Targets | Reference |
| This compound | 9 | Highly selective for c-Met | [2] |
| Crizotinib | 11 (in cell-based assay) | ALK, ROS1 | [5] |
| Cabozantinib | 1.3 | VEGFR2, RET, KIT, AXL, FLT3 | [5] |
| Tivantinib (ARQ 197) | Reported as a c-Met inhibitor, but also shown to inhibit microtubule polymerization | Microtubules | [6][7][8] |
| Savolitinib (Volitinib) | 5 | Highly selective for c-Met | [5] |
Experimental Validation Using Phospho-Specific Antibodies
Western blotting is a cornerstone technique for validating the inhibition of c-Met phosphorylation. This method allows for the direct visualization and quantification of the decrease in phosphorylated c-Met (p-c-Met) levels in cells treated with an inhibitor.
Key Experimental Protocol: Western Blot for Phospho-c-Met
This protocol provides a general framework for assessing c-Met inhibition. Specific details may need to be optimized for different cell lines and antibodies.
1. Cell Culture and Treatment:
-
Culture a c-Met expressing cell line (e.g., A549, EBC-1, MKN-45) to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal c-Met phosphorylation.
-
Pre-treat cells with varying concentrations of the c-Met inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation. Include an unstimulated control.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. BSA is generally recommended for phospho-specific antibodies to reduce background.[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Tyr1234/1235) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
7. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total c-Met and a loading control protein (e.g., β-actin or GAPDH).
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the targeted signaling cascade, the following diagrams are provided.
Conclusion
The validation of c-Met inhibition is a critical step in the development of targeted cancer therapies. This compound stands out as a potent and highly selective c-Met inhibitor. The use of phospho-specific antibodies in techniques like Western blotting provides a direct and reliable method to confirm the on-target activity of this compound and to compare its efficacy against other c-Met inhibitors. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of c-Met targeted therapy.
References
- 1. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Phospho-Met (Tyr1234/1235) (D26) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Predicting Sensitivity to MET Inhibitors in Cancer: A Comparative Guide to Biomarkers
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on identifying predictive biomarkers to guide treatment decisions. For inhibitors targeting the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase, a key pathway in cancer cell proliferation, survival, and invasion, several biomarkers have emerged as crucial predictors of sensitivity. While the development of EMD 1204831, a selective MET inhibitor, was discontinued, the extensive research and clinical success of other MET inhibitors, particularly Tepotinib and Capmatinib, have solidified the importance of MET alterations as predictive biomarkers. This guide provides a comparative overview of these biomarkers, the performance of MET inhibitors in biomarker-selected populations, and the experimental protocols for their detection.
MET Alterations as Key Predictive Biomarkers
The primary biomarkers for predicting sensitivity to MET inhibitors fall into two main categories: MET exon 14 (METex14) skipping mutations and MET gene amplification. These alterations lead to the constitutive activation of the MET signaling pathway, rendering cancer cells dependent on this pathway for their growth and survival.
MET Exon 14 Skipping Mutations
METex14 skipping is a genetic alteration that results in the loss of exon 14 of the MET gene. This exon contains a binding site for CBL, an E3 ubiquitin ligase that mediates the degradation of the MET protein. The absence of this regulatory domain leads to increased MET protein stability and prolonged signaling, driving oncogenesis. METex14 skipping occurs in approximately 3-4% of non-small cell lung cancers (NSCLCs) and has been identified in various other solid tumors.[1][2]
MET Gene Amplification
MET amplification refers to an increase in the copy number of the MET gene, leading to overexpression of the MET receptor on the cancer cell surface. This overexpression results in ligand-independent activation of the MET signaling pathway. High-level MET amplification is a recognized driver of tumorigenesis and has also been identified as a mechanism of acquired resistance to other targeted therapies, such as EGFR inhibitors.[3][4][5][6]
Comparative Efficacy of MET Inhibitors in Biomarker-Defined Populations
Clinical trials have demonstrated the significant efficacy of selective MET inhibitors in patients whose tumors harbor METex14 skipping mutations or high-level MET amplification. The following tables summarize the performance of key MET inhibitors in these biomarker-defined populations.
| Drug | Trial Name | Patient Population | Biomarker | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| Tepotinib | VISION | Treatment-naïve NSCLC | METex14 skipping | 46.5% | 11.1 months |
| Previously treated NSCLC | METex14 skipping | 46.5% | 11.1 months | ||
| Capmatinib | GEOMETRY mono-1 | Treatment-naïve NSCLC | METex14 skipping | 68% | 12.6 months |
| Previously treated NSCLC | METex14 skipping | 41% | 9.7 months | ||
| NSCLC | MET amplification (GCN ≥10) | 29-40% | 7.4-9.7 months | ||
| Crizotinib | PROFILE 1001 | NSCLC | METex14 skipping | 32% | 9.1 months |
| Retrospective Study | NSCLC | METex14 skipping | 12.4 months (mPFS) | Not Reported | |
| NSCLC | MET amplification | 2.6 months (mPFS) | Not Reported |
GCN: Gene Copy Number; mPFS: median Progression-Free Survival
Signaling Pathways and Mechanisms of Action
The MET signaling pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), or by oncogenic alterations, triggers a cascade of downstream signaling events that promote cancer progression. MET inhibitors, such as this compound and Tepotinib, are small molecules that bind to the ATP-binding pocket of the MET kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream pathways.
Caption: The MET signaling pathway and the mechanism of action of MET inhibitors.
Experimental Protocols for Biomarker Detection
Accurate and reliable detection of MET alterations is critical for patient selection. Several methodologies are employed in clinical practice, each with its own advantages and limitations.
Next-Generation Sequencing (NGS)
NGS is a comprehensive method that can simultaneously detect various genetic alterations, including METex14 skipping and MET amplification.[1][7]
-
Workflow:
-
Sample Preparation: DNA and/or RNA are extracted from tumor tissue (formalin-fixed paraffin-embedded - FFPE) or liquid biopsy (circulating tumor DNA - ctDNA).
-
Library Preparation: The extracted nucleic acids are fragmented, and adapters are ligated to the ends to create a sequencing library.
-
Sequencing: The library is sequenced on an NGS platform.
-
Data Analysis: The sequencing data is analyzed using bioinformatics pipelines to identify METex14 skipping events (by detecting splice site mutations in DNA or the exon 13-15 fusion transcript in RNA) and to determine the MET gene copy number for amplification status.
-
References
- 1. lung.org [lung.org]
- 2. Diagnostic, Predictive, and Prognostic Biomarkers in Non-Small Cell Lung Cancer (NSCLC) Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Comparative Analysis of EMD 1204831's Anti-Tumor Efficacy in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of EMD 1204831, a selective c-Met inhibitor, across various xenograft models. The data presented is based on preclinical studies and is intended to offer an objective overview of its performance, with comparative data provided for another selective c-Met inhibitor, Tepotinib, to contextualize its efficacy.
This compound is an inhibitor of the MET receptor tyrosine kinase, a key player in cell proliferation, survival, and invasion.[1] Aberrant c-Met activation is implicated in a variety of human cancers, making it a promising target for therapeutic intervention.[2][3] Preclinical studies have demonstrated that this compound and a related compound, EMD 1214063, are potent and highly selective c-Met inhibitors that can induce tumor regression in murine xenograft models.[2] These effects were observed in tumors with both hepatocyte growth factor (HGF)-dependent and -independent c-Met activation.[2]
Quantitative Analysis of Anti-Tumor Efficacy
The following tables summarize the in vivo anti-tumor activity of this compound and the comparator c-Met inhibitor, Tepotinib, in various human tumor xenograft models.
Table 1: In Vivo Efficacy of this compound in Xenograft Models [4]
| Xenograft Model | Cancer Type | Dosing Regimen | Observation Period (Days) | Outcome |
| EBC-1 | Lung Cancer | 100 mg/kg, daily | 21 | Tumor Regression |
| KP-4 | Pancreatic Carcinoma | 100 mg/kg, daily | 28 | Tumor Growth Inhibition |
| Hs746T | Gastric Cancer | Not specified in abstract | Not specified in abstract | Induced regression of human tumors |
| U87MG | Glioblastoma | Not specified in abstract | Not specified in abstract | Induced regression of human tumors |
Table 2: In Vivo Efficacy of Tepotinib in Xenograft Models [1][5]
| Xenograft Model | Cancer Type | Dosing Regimen | Observation Period (Days) | Outcome |
| KP-4 | Pancreatic Carcinoma | ≥ 25 mg/kg, daily | 15 | Tumor control or inhibition |
| Hs746T | Gastric Cancer | 3 and 6 mg/kg, daily | 11-17 | Effective tumor growth inhibition and regression |
| NIH3T3/TPR | Fibrosarcoma (MET-transformed) | 12.5 mg/kg, daily | 9 | Strong tumor growth inhibition |
| EBC-1 | Lung Cancer | 15 mg/kg, daily | Not specified | Tumor growth inhibition with complete regressions |
Experimental Protocols
General Xenograft Study Protocol
A generalized protocol for establishing and evaluating the efficacy of anti-tumor agents in subcutaneous xenograft models is outlined below. Specific parameters for this compound and Tepotinib studies are detailed in the subsequent sections.
This compound Xenograft Studies Methodology[4]
-
Animal Models: Female BALB/c nude mice were used for the xenograft studies.
-
Cell Lines and Implantation: Human tumor cell lines, including EBC-1 (lung cancer) and KP-4 (pancreatic carcinoma), were cultured and subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups. This compound was administered orally, typically on a daily basis.
-
Tumor Measurement: Tumor volumes were measured regularly using calipers, and the formula (length × width²) / 2 was used for calculation.
-
Endpoint: The studies were concluded after a defined period, and the anti-tumor efficacy was assessed by comparing the tumor volumes in the treated groups to the control group.
Tepotinib Xenograft Studies Methodology[1][5]
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) were utilized.
-
Cell Lines and Implantation: A variety of human cancer cell lines, including KP-4 (pancreatic), Hs746T (gastric), and EBC-1 (lung), were used. Cells were implanted subcutaneously.
-
Treatment: Upon establishment of tumors, mice were randomized and treated with Tepotinib, typically administered via oral gavage.
-
Tumor Measurement: Tumor dimensions were measured at regular intervals to calculate tumor volume.
-
Endpoint: Efficacy was determined by assessing tumor growth inhibition or regression compared to the vehicle-treated control group at the end of the study.
Mechanism of Action: c-Met Signaling Pathway Inhibition
Both this compound and Tepotinib exert their anti-tumor effects by selectively inhibiting the c-Met receptor tyrosine kinase. The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. By blocking the kinase activity of c-Met, these inhibitors effectively shut down these oncogenic signals.
References
EMD 1204831: A Highly Selective c-Met Kinase Inhibitor for Targeted Cancer Therapy
A comprehensive analysis of the selectivity profile of EMD 1204831, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, reveals a superior profile when compared to other c-Met inhibitors. This guide provides a detailed comparison, supported by experimental data, for researchers and drug development professionals engaged in oncology and kinase inhibitor research.
This compound is a small molecule inhibitor that selectively targets the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[1] Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers, making it a key target for therapeutic intervention. This guide assesses the selectivity of this compound against a broad panel of kinases and compares its performance with related c-Met inhibitors, EMD 1214063 (also known as Tepotinib) and other compounds.
Comparative Selectivity Profile of c-Met Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, with higher selectivity often translating to fewer off-target effects and a better safety profile. This compound demonstrates exceptional selectivity for c-Met. In a comprehensive screening against a panel of 242 human kinases, this compound exhibited an IC50 of 9 nM for c-Met and, remarkably, did not inhibit any of the other 241 kinases by more than 50% at a concentration of 10 µM.[2] This represents a selectivity of over 1,000-fold.
For comparison, EMD 1214063 (Tepotinib) shows a slightly higher potency for c-Met with an IC50 of 3 nM.[2][3] However, at a concentration of 10 µM, it showed more than 50% inhibition of five other kinases: IRAK4, TrkA, Axl, IRAK1, and Mer.[2] While the IC50 values for these off-targets are significantly higher than for c-Met, the broader activity profile of EMD 1214063 contrasts with the exquisite selectivity of this compound.
| Inhibitor | Target Kinase | IC50 (nM)[2][3] | Off-Target Kinases with >50% Inhibition at 10 µM[2] |
| This compound | c-Met | 9 | None (out of 241 kinases) |
| EMD 1214063 (Tepotinib) | c-Met | 3 | IRAK4, TrkA, Axl, IRAK1, Mer |
Signaling Pathway and Experimental Workflow
The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins. These proteins, in turn, activate key pathways such as the RAS-MAPK and PI3K-Akt pathways, which promote cell growth, proliferation, and survival. This compound acts by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
The assessment of kinase selectivity is a critical step in the characterization of a novel inhibitor. The general workflow involves a multi-tiered screening process, starting with a primary screen at a single high concentration against a large panel of kinases, followed by secondary screening to determine the IC50 values for any identified hits.
Experimental Protocols
Biochemical Kinase Selectivity Assay (Representative Protocol)
The selectivity of this compound was determined using a biochemical kinase assay, which measures the ability of the compound to inhibit the phosphorylation of a substrate by a panel of purified kinases.
Materials:
-
Recombinant human kinases
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
This compound and comparator compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates
Procedure:
-
Compound Preparation: A serial dilution of this compound and comparator compounds is prepared in DMSO and then diluted in kinase buffer.
-
Kinase Reaction: The kinase, substrate, and test compound are mixed in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
The experimental data clearly demonstrate that this compound is a highly potent and exceptionally selective inhibitor of the c-Met receptor tyrosine kinase. Its superior selectivity profile, with no significant off-target activity against a large panel of kinases at a high concentration, distinguishes it from other c-Met inhibitors such as EMD 1214063 (Tepotinib). This high degree of selectivity suggests a lower potential for off-target related side effects and positions this compound as a promising candidate for further development in the treatment of c-Met-driven cancers. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.
References
Independent Verification of EMD 1204831 IC50 for c-Met: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported IC50 value of the c-Met inhibitor EMD 1204831 and contrasts it with other known inhibitors targeting the same pathway. The information is compiled from publicly available research to offer a comprehensive overview for researchers in oncology and drug discovery.
Executive Summary
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The initial preclinical data indicates a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This guide presents the available data on the IC50 of this compound and compares it with other c-Met inhibitors, providing context for its potency and selectivity. Detailed experimental methodologies for determining c-Met inhibition are also outlined to aid in the design and interpretation of related studies.
Comparison of c-Met Inhibitor IC50 Values
The potency of this compound against c-Met has been reported in several studies, primarily from the originating research group. For comparison, the IC50 values of other well-characterized c-Met inhibitors are also presented.
| Inhibitor | c-Met IC50 (nM) | Assay Type | Reference |
| This compound | 9 | Enzymatic | [1][2][3] |
| 12 | Enzymatic | ||
| 15 | Cellular (A549) | [1] | |
| Tepotinib (EMD 1214063) | 4 | Enzymatic | [4][5] |
| 1.7 - 1.8 | Kinase Assay | [6][7] | |
| 6 | Cellular (A549) | [4][5] | |
| 9 | Cellular (EBC-1) | [4][5] | |
| Capmatinib (INC280) | 0.13 | Biochemical | [8][9] |
| 0.3 - 0.7 | Cellular (Lung Cancer Cells) | [8] | |
| Crizotinib (Xalkori) | 11 | Cell-based | |
| Savolitinib (Volitinib) | 5 | Enzymatic | |
| Golvatinib (E7050) | 14 | Enzymatic |
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades crucial for cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates the major signaling axes downstream of c-Met activation.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The determination of the IC50 value for a c-Met inhibitor typically involves both biochemical (enzymatic) and cell-based assays.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated c-Met kinase domain.
Workflow:
Caption: General workflow for a biochemical c-Met kinase inhibition assay.
Protocol Outline:
-
Reagent Preparation: Recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr)), and ATP are prepared in a kinase assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Detection: The amount of ATP consumed, or the amount of phosphorylated substrate produced, is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit c-Met autophosphorylation within a cellular context.
Workflow:
Caption: Workflow for a cellular c-Met phosphorylation inhibition assay.
Protocol Outline:
-
Cell Culture: Human cancer cell lines with known c-Met expression (e.g., A549 for HGF-dependent activation or EBC-1 for ligand-independent activation) are cultured in appropriate media.[1]
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
HGF Stimulation: For ligand-dependent cell lines, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Detection of Phospho-c-Met: The levels of phosphorylated c-Met are measured using techniques such as Western blotting or ELISA with antibodies specific to the phosphorylated form of c-Met.
-
Data Analysis: The signal intensity of phospho-c-Met is quantified and normalized to total c-Met or a loading control. The percentage of inhibition is calculated for each concentration, and the IC50 is determined from the dose-response curve.
Conclusion
The available data consistently demonstrates that this compound is a potent inhibitor of c-Met with an IC50 in the low nanomolar range. Its potency is comparable to or greater than several other c-Met inhibitors that have been evaluated in preclinical and clinical settings. The provided experimental methodologies offer a framework for the independent verification and further characterization of this compound and other novel c-Met inhibitors. While the primary data for this compound's IC50 originates from a single research group, the consistency across different assay formats (enzymatic and cellular) provides a strong foundation for its characterization as a potent c-Met inhibitor. Further independent studies would be beneficial to solidify these findings within the broader scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 6. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
EMD 1204831: Essential Safety and Disposal Guidelines for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Proper Handling and Disposal of the c-Met Inhibitor EMD 1204831, Including Key Experimental Methodologies and Signaling Pathway Interactions.
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Adherence to these procedures is essential to ensure laboratory safety and proper environmental stewardship.
Proper Disposal Procedures
General Guidance:
-
Regulatory Compliance: All disposal procedures must comply with federal, state, and local regulations for hazardous waste.
-
Licensed Disposal Company: Excess and expired materials should be offered to a licensed hazardous material disposal company.
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containerization: Place waste in a clearly labeled, sealed, and appropriate container for chemical waste.
-
Labeling: The container must be clearly marked with the chemical name ("this compound") and relevant hazard symbols.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
In Case of a Spill:
-
Evacuate and Secure: Evacuate the immediate area and prevent access.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection, before attempting to clean the spill.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and its close analog, EMD 1214063 (Tepotinib), against the c-Met receptor tyrosine kinase. This data is crucial for understanding the potency and selectivity of these compounds in experimental settings.
| Compound | Target | IC50 (nmol/L) |
| This compound | c-Met | 9 |
| EMD 1214063 (Tepotinib) | c-Met | 3 |
IC50 (Inhibitory Concentration 50%) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocols
Detailed methodologies for key experiments involving c-Met inhibitors like this compound are provided below. These protocols are representative of the types of assays used to characterize the activity of this compound.
Western Blot for c-Met Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of the c-Met receptor, a direct indicator of its inhibitory activity.
-
Cell Culture and Treatment: Culture human cancer cell lines with known c-Met expression (e.g., Hs746T, EBC-1) in appropriate media. Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-c-Met to total c-Met, which reflects the inhibitory effect of this compound.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a water-soluble tetrazolium salt (e.g., WST-1) to each well.
-
Incubation: Incubate the plate for a few hours to allow viable cells to metabolize the reagent, resulting in a color change.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the c-Met signaling pathway and the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Caption: Overview of the c-Met signaling pathway.
Comprehensive Safety and Handling Protocol for EMD 1204831 (Tepotinib)
For Researchers, Scientists, and Drug Development Professionals: Your Guide to the Safe Handling, Use, and Disposal of EMD 1204831.
This document provides essential safety and logistical information for the handling of this compound, also known as Tepotinib. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal safety is mandatory. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with the substance. |
| Hand Protection | Protective gloves | To avoid skin contact. |
| Skin and Body Protection | Laboratory coat and other protective clothing as necessary | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Suitable respirator | To be used in situations where dust or aerosol formation is possible. |
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure. An accessible safety shower and eye wash station must be available in the immediate work area.[1]
II. Step-by-Step Handling and Operational Plan
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the recommended operational procedure from preparation to post-handling.
Precautions for Safe Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe vapors or aerosols.[2]
-
Take precautionary measures against static discharge.[2]
-
Keep the substance away from open flames, hot surfaces, and sources of ignition.[2]
-
Wash hands thoroughly after handling.[1]
-
Contaminated clothing should be changed immediately.[2]
III. Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[1] If irritation persists, consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Make the victim drink water (two glasses at most).[1] Consult a doctor if feeling unwell. |
IV. Spill Management and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure laboratory safety.
Accidental Release Measures:
-
Evacuate: Evacuate the danger area and consult an expert.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Cover drains to prevent the substance from entering them.[2]
-
Clean-up: Collect, bind, and pump off spills. Use a liquid-absorbent material (e.g., Chemizorb®) to take up the substance.[2]
-
Disposal: Dispose of the collected material properly according to institutional and local regulations.[2]
The following flowchart details the decision-making process for spill management and disposal.
Storage Conditions:
-
Store in a tightly closed container.[2]
-
Recommended storage temperature can be found on the product label.[2]
-
The storage class for this combustible liquid is TRGS 510: 10.[2]
By adhering to these safety protocols and operational plans, you contribute to a secure research environment and the responsible handling of chemical substances. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
